6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQNLHFUPSZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649138 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947248-68-2 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number: 947248-68-2
This technical guide provides a comprehensive overview of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a combination of known properties of the title compound and representative experimental protocols and biological data from closely related analogs within the triazolopyridine class. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical synthesis, potential biological activities, and the signaling pathways it may influence.
Physicochemical Properties
A summary of the key physicochemical properties for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented below.
| Property | Value | Reference |
| CAS Number | 947248-68-2 | [4][5] |
| Molecular Formula | C₆H₅BrN₄ | [4][5] |
| Molecular Weight | 213.03 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥95% (commercially available) | [4] |
| Storage | 4°C, protect from light | [4] |
| SMILES | Nc1nn2cc(Br)ccc2n1 | [4] |
| InChI | 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative[3]
This protocol is adapted from the synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine and should be considered a general guideline.
Step 1: Formation of the Intermediate
A suitable 5-bromo-pyridin-2-amine derivative is reacted with dimethylformamide-dimethylacetal (DMF-DMA). This step forms an N,N-dimethylformamidine intermediate.
Step 2: Cyclization to form the Triazole Ring
The intermediate from Step 1 is then reacted with hydroxylamine-O-sulfonic acid to facilitate the cyclization and formation of the triazole ring, yielding the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine derivative.
Detailed Procedure (Hypothetical for the title compound):
-
To a solution of 5-bromo-pyridin-2-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add dimethylformamide-dimethylacetal (DMF-DMA) (1.0 to 1.2 equivalents).
-
The reaction mixture is heated and stirred for a specified period to ensure the formation of the formamidine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the formation of the intermediate, the reaction mixture is cooled, and hydroxylamine-O-sulfonic acid (1.1 to 1.5 equivalents) is added portion-wise.
-
The mixture is then stirred at room temperature or with gentle heating to effect cyclization.
-
Upon completion of the reaction, the mixture is worked up by quenching with a suitable aqueous solution, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Below is a DOT script for a generalized workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Potential Biological Activities and Signaling Pathways
Specific biological data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not available in the reviewed literature. However, the broader class of[1][2][3]triazolo[1,5-a]pyridines and the structurally similar[1][2][3]triazolo[1,5-a]pyrimidines have been extensively studied and are known to exhibit a range of biological activities, particularly as inhibitors of protein kinases.[1][6][7] These compounds are being investigated for their therapeutic potential in oncology and inflammatory diseases.
Kinase Inhibition
Many derivatives of the triazolopyridine and triazolopyrimidine scaffolds have been identified as potent kinase inhibitors. The nitrogen-rich heterocyclic core can engage in hydrogen bonding interactions within the ATP-binding site of various kinases.
Representative Data for a Related Triazolopyrimidine Kinase Inhibitor:
While no specific IC₅₀ values are available for the title compound, a study on pyrazolo[1,5-a]pyrimidine derivatives identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[8]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 1 (a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine) | EGFR | Not specified, but inhibited activation at 7-11 µM | HCC1937, HeLa | [8] |
| Other pyrazolo[1,5-a]pyrimidines | EGFR | 8.4 nM (for compound 9b ) | MCF-7 |
Note: The data presented is for structurally related but different heterocyclic systems and should be interpreted as indicative of the potential for this class of compounds.
Potential Signaling Pathway Involvement
Given the known activity of related compounds as kinase inhibitors, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine could potentially modulate signaling pathways regulated by kinases. One such critical pathway in cancer is the PI3K/AKT/mTOR pathway. The inhibition of kinases within this pathway can lead to decreased cell proliferation and survival.
Below is a DOT script illustrating a simplified representation of a generic kinase inhibitor's action on a signaling pathway.
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the broader class of triazolopyridines and related scaffolds has shown promise, particularly as kinase inhibitors. The synthetic route is accessible through established methods in heterocyclic chemistry. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Physicochemical Properties and Synthetic Strategy for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.
Introduction
6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. The triazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, while the amine group can be functionalized to modulate the compound's physicochemical properties and biological activity. This document provides a detailed overview of its molecular weight and a plausible experimental protocol for its synthesis and characterization.
Physicochemical Data
The fundamental physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.04 g/mol | [1][3] |
| Monoisotopic Mass | 211.96976 Da | [4] |
| CAS Number | 947248-68-2 | [1][2] |
Synthetic Strategy
The proposed synthesis starts from the commercially available 2-amino-5-bromopyridine. The key transformation is the introduction of the remaining two nitrogen atoms and one carbon atom to form the fused triazole ring. This can be achieved through a one-pot reaction with a suitable cyclizing agent.
Plausible Experimental Protocol
Reaction Scheme:
Materials and Reagents:
-
2-Amino-5-bromopyridine
-
Hydroxylamine-O-sulfonic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.
Caption: Synthetic workflow for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.
Conclusion
This technical guide provides essential information on the molecular weight of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine and outlines a detailed, plausible protocol for its synthesis. The provided workflow and experimental details serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation of this and related heterocyclic compounds for further investigation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 5. A convenient preparation of [1,2,4]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural motif is recognized as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the known properties of this compound, details a potential synthetic protocol, and explores its putative role as a kinase inhibitor.
Core Properties
6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a solid at room temperature with a melting point in the range of 132-137°C. It is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules for drug discovery.
| Identifier | Value | Source |
| CAS Number | 947248-68-2 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Formula | C₆H₅BrN₄ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 213.03 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| Physical Property | Value | Source |
| Form | Solid | --INVALID-LINK-- |
| Melting Point | 132-137 °C | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 56.21 Ų | --INVALID-LINK--[1] |
| logP | 1.074 | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
References
Technical Guide: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
Technical Guide: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, 5-Bromo-2-hydrazinopyridine, followed by a cyclization reaction to yield the final product. This document includes detailed experimental protocols, structured data tables for key compounds, and visual diagrams of the synthetic route and experimental workflow to aid in laboratory-scale preparation.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent structural motif in a variety of biologically active molecules. The introduction of a bromine substituent and an amine group, as in 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers versatile opportunities for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a practical and accessible synthetic approach for this target compound.
Proposed Synthesis Pathway
The synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a two-step sequence. The initial step involves the nucleophilic substitution of a chlorine atom in 2-chloro-5-bromopyridine with hydrazine hydrate to produce the intermediate 5-Bromo-2-hydrazinopyridine. The subsequent and final step is the cyclization of this intermediate with cyanogen bromide to form the desired triazolopyridine ring system.
Data Presentation
The following tables summarize the key quantitative and physical data for the starting material, intermediate, and the final product.
Table 1: Starting Material and Intermediate Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 2-chloro-5-bromopyridine | C₅H₃BrClN | 192.44 | 40473-01-6 | ≥97% |
| 5-Bromo-2-hydrazinopyridine | C₅H₆BrN₃ | 188.03 | 77992-44-0 | ≥98% |
Table 2: Final Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine | C₆H₅BrN₄ | 213.03 | 947248-68-2 | ≥95%[4] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
This procedure is based on the nucleophilic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.
Materials:
-
2-chloro-5-bromopyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-bromopyridine in ethanol.
-
To this solution, add hydrazine hydrate dropwise with stirring. An excess of hydrazine hydrate is typically used.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain 5-Bromo-2-hydrazinopyridine.
Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol describes the cyclization of 5-Bromo-2-hydrazinopyridine using cyanogen bromide.
Materials:
-
5-Bromo-2-hydrazinopyridine
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
An appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
A suitable base (e.g., sodium bicarbonate, potassium carbonate)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Bromo-2-hydrazinopyridine in the chosen solvent.
-
Cool the solution in an ice bath.
-
Prepare a solution of cyanogen bromide in the same solvent and add it to the dropping funnel.
-
Add the cyanogen bromide solution dropwise to the cooled solution of 5-Bromo-2-hydrazinopyridine with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with an aqueous solution of a suitable base (e.g., sodium bicarbonate).
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and then a small amount of cold solvent to remove impurities.
-
Dry the final product, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, under vacuum.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Safety Considerations
-
Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate PPE. Have a neutralization solution (e.g., sodium hypochlorite) readily available.
-
Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By following the outlined experimental protocols and safety precautions, researchers can effectively prepare this valuable compound for further investigation in various research and development applications. The provided diagrams and data tables serve as a quick reference for the key aspects of this synthetic process.
Unveiling the AXL Kinase Inhibitory Mechanism of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the core mechanism of action for 6-Bromo-triazolo[1,5-a]pyridin-2-amine, a compound of significant interest to researchers, scientists, and drug development professionals. Based on current scientific understanding, this molecule functions as an inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression and therapeutic resistance.
Core Mechanism of Action: AXL Receptor Tyrosine Kinase Inhibition
6-Bromo-triazolo[1,5-a]pyridin-2-amine belongs to a class of[1][2][3]triazolo[1,5-a]pyridine compounds that have been identified as inhibitors of AXL receptor tyrosine kinase function.[3][4][5] While specific quantitative data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in public literature, the established activity of this chemical scaffold points towards its role in disrupting the oncogenic signaling cascades driven by AXL.
The AXL signaling network is a critical pathway in various physiological and pathological processes. Its activation, typically through its ligand Gas6 (Growth Arrest-Specific 6), triggers a cascade of downstream events that promote cell survival, proliferation, migration, and invasion. In the context of cancer, aberrant AXL activation is linked to aggressive tumor phenotypes and the development of resistance to conventional therapies. 6-Bromo-triazolo[1,5-a]pyridin-2-amine, by inhibiting AXL kinase activity, is presumed to block these downstream signaling pathways, thereby exerting its potential anti-tumor effects.
The AXL Signaling Pathway
The binding of the Gas6 ligand induces dimerization and autophosphorylation of the AXL receptor, leading to the activation of its intracellular kinase domain. This initiates a complex network of downstream signaling pathways, primarily through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and signal transducer and activator of transcription (STAT) pathways. These pathways collectively contribute to the hallmarks of cancer, including uncontrolled cell growth and metastasis.
Quantitative Data
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (AXL Kinase Assay) | Data not available | Recombinant human AXL | |
| IC50 (Cell Proliferation) | Data not available | e.g., A549, MDA-MB-231 | |
| Ki | Data not available | ||
| EC50 (AXL Phosphorylation) | Data not available | e.g., A549, MDA-MB-231 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of AXL kinase inhibitors.
In Vitro AXL Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the AXL kinase.
Workflow:
Methodology:
-
Plate Preparation: Add serially diluted 6-Bromo-triazolo[1,5-a]pyridin-2-amine to the wells of a microplate.
-
Enzyme Addition: Add recombinant human AXL kinase to each well.
-
Incubation: Incubate the plate to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a solution containing a suitable substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.
-
Reaction Termination: Stop the reaction after a defined period.
-
Signal Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit) to measure the extent of the kinase reaction.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular AXL Phosphorylation Assay
This assay measures the ability of the compound to inhibit AXL autophosphorylation in a cellular context.
Workflow:
References
- 1. US8263595B2 - Triazolopyridine compounds and their use as ask inhibitors - Google Patents [patents.google.com]
- 2. US9388177B2 - Method for preparing substituted triazolopyridines - Google Patents [patents.google.com]
- 3. EP2217578B9 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 4. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 5. WO2013087579A1 - Substituted triazolopyridines and their use as ttk inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The guide details synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Strategy
The fundamental approach to synthesizing the 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core involves the cyclization of a substituted aminopyridine precursor. A common and effective starting material is 2-amino-5-bromopyridine. This precursor can be converted to an N-(5-bromopyridin-2-yl)guanidine or a related intermediate, which then undergoes intramolecular cyclization to form the desired triazolo[1,5-a]pyridine ring system.
A general synthetic pathway is outlined below:
References
The Triazolo[1,5-a]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its structural similarity to purines and its versatile biological activities. This guide provides a comprehensive overview of the diverse biological activities associated with the triazolo[1,5-a]pyridine core, with a focus on its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutic agents.
Anticancer Activity
Derivatives of the triazolo[1,5-a]pyridine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent (specific values not detailed in abstract) | [4] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives | MGC-803 | 9.47 | [1] |
| HCT-116 | 9.58 | [1] | |
| MCF-7 | 13.1 | [1] | |
| 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | MCF-7 | 3.91 | [1] |
| Tubulin Polymerization Inhibitor (Derivative 3) | T47D | 3.49 | [1] |
| HCT29 | 0.24 | [1] | |
| A549 | 6.05 | [1] | |
| LSD1/KDM1A Inhibitor (Derivative 4) | MGC-803 | 2.1 | [1] |
| PC9 | 12.4 | [1] | |
| CDK2 Inhibitor (Derivative 5) | - | 0.12 | [1] |
| 1,2,4-Triazole Pyridine Derivatives (TP1-TP7) | B16F10 (murine melanoma) | 41.12 - 61.11 | [2] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivative (6i) | MGC-803 | 0.96 | [5] |
| 3-phenyl-5-(n-butyldisulfanyl)-1,2,4-triazole (7c) | A549 | 3.55 | [5] |
| 3-phenyl-5-(2-butyldisulfanyl)-1,2,4-triazole (7e) | SMMC-7721 | 1.08 | [5] |
| 3-(4-methoxyphenyl)-5-(n-hexyldisulfanyl)-1,2,4-triazole (9g) | Hela | 3.46 | [5] |
| LSD1 Inhibitor (Compound 27) | MGC-803 | 7.64 | [6] |
Key Mechanisms of Anticancer Action
Tubulin Polymerization Inhibition: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Signaling Pathway Modulation:
-
ERK Signaling Pathway: The anticancer activity of some triazolo[1,5-a]pyrimidine indole derivatives is mediated through the suppression of the ERK signaling pathway.[1] This pathway is a key regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased phosphorylation of downstream targets like ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing apoptosis and cell cycle arrest at the G2/M phase.[1]
-
AKT Signaling: Some[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been observed to affect the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and growth.[4]
Enzyme Inhibition:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of LSD1, an enzyme overexpressed in several cancers.[1][6] Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[6]
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate.
-
Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (at 37 °C, 5% CO2).
-
Compound Addition: Add 10 µL of the test triazolo[1,5-a]pyridine derivative at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to untreated control cells.
Antimicrobial Activity
The triazolo[1,5-a]pyridine scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Enterococcus faecium | 8 | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 2.0 | |
| Essramycin (Natural Product) | Gram-positive and Gram-negative bacteria | 2.0 - 8.0 | |
| Triazolopyrimidine-6-carboxylic acid | M. tuberculosis H37RV | >92% inhibition at 6.25 µg/mL | [8] |
| 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines | Various MDR bacteria | Substantial (specific values not detailed in abstract) | [9] |
Key Mechanisms of Antimicrobial Action
Inhibition of Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR): Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR.[8] Both enzymes are essential for bacterial survival, making them attractive targets for antibiotic development. DNA gyrase is involved in DNA replication and repair, while DHFR is crucial for the synthesis of nucleic acids and amino acids.
Experimental Protocols for Antimicrobial Activity Assessment
Microbroth Dilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Anti-inflammatory Activity
Triazolo[1,5-a]pyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Diaryl-1,2,4-triazole derivatives | COX-1 | 8.85 - 9.15 | [10] |
| COX-2 | 1.98 - 2.13 | [10] | |
| 1,2,4-Triazole Schiff bases | COX-1 | 117.8 | [10] |
| COX-2 | 1.76 | [10] | |
| 1,2,4-Triazolo[1,5-a]pyridines | Carrageenan- and dextran-induced inflammation in rats | Significant activity (in vivo) | [11] |
Key Mechanisms of Anti-inflammatory Action
Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Antiviral Activity
The triazolo[1,5-a]pyridine scaffold has also been explored for its antiviral potential, with activity reported against several viruses.
Quantitative Antiviral Activity Data
| Compound Class | Virus | EC50 (µM) | Reference |
| Triazolo-pyrimidine inhibitors | Hepatitis B Virus (HBsAg secretion) | 1.4 - 4.1 | [12] |
| [1][2][5]Triazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya Virus (CHIKV) | < 1.0 | [13][14] |
| Hybrid compounds (cHTC and TZP moieties) | Influenza A and B | 5 - 25 | [15] |
Key Mechanisms of Antiviral Action
Inhibition of Viral Replication: The antiviral activity of these compounds is generally attributed to the inhibition of viral replication.[13][14] For instance, certain derivatives have been shown to inhibit the secretion of Hepatitis B virus surface antigen (HBsAg), a key marker of viral replication.[12] Others have demonstrated potent inhibition of the Chikungunya virus replication in cell culture.[13][14]
Other Biological Activities
The versatility of the triazolo[1,5-a]pyridine core extends to a range of other biological targets.
Quantitative Data for Other Activities
| Compound Class | Target/Activity | IC50/EC50 (µM) | Reference |
| 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles | α-glucosidase | 6.60 - 75.63 | [16] |
| [1][2][5]Triazolo[4,5-d]pyrimidine derivatives | LSD1 | 0.564 | [6] |
| [1][2][3]Triazolo[1,5-a]pyridine-based inhibitors | Hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) | Potent (specific values not detailed in abstract) | |
| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes | Antiparasitic | Potent (specific values not detailed in abstract) |
Key Mechanisms for Other Activities
-
α-Glucosidase Inhibition: Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This suggests their potential for the management of type 2 diabetes.
-
JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity and inflammation. While direct inhibition by triazolo[1,5-a]pyridines is an area of active research, understanding this pathway is crucial for developing targeted therapies.
Conclusion
The triazolo[1,5-a]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Furthermore, the exploration of this scaffold has led to the discovery of potent inhibitors of various enzymes and modulators of key signaling pathways. The data and experimental protocols summarized in this guide are intended to facilitate further research and development of triazolo[1,5-a]pyridine-based compounds as novel therapeutics for a wide range of diseases. The continued investigation of this versatile heterocyclic system holds great potential for the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. MTT Assay Principle [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researcherslinks.com [researcherslinks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Versatile Intermediate: A Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Research
The Versatile Intermediate: A Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document covers its synthesis, chemical properties, and its role as a crucial intermediate in the development of novel therapeutics targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its application in drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, fused ring systems like the triazolopyridines have garnered significant attention. 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a prominent member of this class, serving as a versatile precursor for a multitude of derivatives. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group provides a handle for amide bond formation and other modifications. This synthetic flexibility enables the exploration of vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. This guide will delve into the technical aspects of working with this intermediate, providing the necessary information for its effective utilization in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented in the table below. These properties are essential for understanding its solubility, stability, and handling characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₄ | [4][5][6] |
| Molecular Weight | 213.04 g/mol | [4][5][6] |
| CAS Number | 947248-68-2 | [4][5][6] |
| Appearance | Solid | |
| Purity | ≥95% - 97% | [4][5][6] |
| Storage | 4°C, protect from light | [6] |
Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
The synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a multi-step process, typically starting from 2-aminopyridine. A plausible synthetic workflow is outlined below.
Experimental Protocols
The following protocols are representative methods for the key steps in the synthesis of the title compound, based on general procedures for similar transformations.[7]
Step 1: N-Acylation of 2-Aminopyridine
-
Objective: To protect the amino group of 2-aminopyridine.
-
Procedure: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.6 eq) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product, N-(pyridin-2-yl)acetamide, is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Bromination
-
Objective: To introduce a bromine atom at the 5-position of the pyridine ring.
-
Procedure: N-(pyridin-2-yl)acetamide (1.0 eq) is dissolved in a suitable solvent like acetic acid. To this solution, bromine (1.1 eq) is added dropwise at a controlled temperature (e.g., 50°C). The reaction is stirred for several hours until completion, monitored by TLC. The reaction mixture is then poured into ice water, and the precipitated product, N-(5-bromopyridin-2-yl)acetamide, is collected by filtration and washed with water.
Step 3: Hydrolysis (Deprotection)
-
Objective: To remove the acetyl protecting group.
-
Procedure: The crude N-(5-bromopyridin-2-yl)acetamide is suspended in an aqueous solution of sodium hydroxide (e.g., 50%). The mixture is stirred at room temperature until the starting material is consumed. The product, 5-bromopyridin-2-amine, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Step 4: Cyclization to form the Triazolopyridine Ring
-
Objective: To construct the fused triazole ring.
-
Procedure: 5-Bromopyridin-2-amine (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of alcohol and water). A cyclizing agent such as cyanogen bromide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product. The solid is collected by filtration, washed, and dried to yield 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Applications as a Pharmaceutical Intermediate
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown potent activity against various biological targets.
Anticancer Agents
Derivatives of the triazolopyridine core have been investigated as inhibitors of several key targets in oncology.
-
ALK5 Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cancer progression. Activin receptor-like kinase 5 (ALK5) is the type I receptor for TGF-β. Inhibition of ALK5 is a promising strategy for cancer therapy.[1]
-
EGFR/Akt Pathway Inhibitors: The epidermal growth factor receptor (EGFR) and the downstream Akt signaling pathway are frequently dysregulated in various cancers. Triazolopyrimidine derivatives have been shown to inhibit this pathway.[3]
Table 1: In Vitro Anticancer Activity of Triazolopyridine/Triazolopyrimidine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | EGFR/Akt | HCC1937 (Breast) | 7.01 | [3] |
| Compound 1 | EGFR/Akt | HeLa (Cervical) | 11.0 | [3] |
| Compound 1 | EGFR/Akt | MCF7 (Breast) | 48.28 | [3] |
| 11o | Not specified | Capan-1 (Pancreatic) | 1.4 | [8] |
| 11r | Not specified | Capan-1 (Pancreatic) | 5.1 | [8] |
| 11s | Not specified | Capan-1 (Pancreatic) | 5.3 | [8] |
| 6cf | Not specified | MCF-7 (Breast) | 5.71 | [9] |
| 6af | Not specified | MCF-7 (Breast) | 2.61 | [9] |
| Complex 1 | Not specified | A-549 (Lung) | 5.94 | [8] |
Anti-Infective Agents
The triazolopyridine scaffold has also been utilized in the development of agents against infectious diseases.
-
Trypanocidal Agents: Derivatives of[1][2][10]triazolo[1,5-a]pyridine have been shown to inhibit sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the parasite responsible for Chagas disease. This inhibition disrupts the parasite's cell membrane integrity.[11][12][13][14][15]
Other Therapeutic Areas
The versatility of this intermediate has led to its exploration in other therapeutic areas as well.
-
RORγt Inverse Agonists: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Triazolopyridine derivatives have been developed as potent RORγt inverse agonists.[16]
-
DGAT2 Inhibitors: Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme involved in triglyceride synthesis and is a target for metabolic diseases. Pyrazolopyridine and triazolopyridine derivatives have been investigated as DGAT2 inhibitors.[17]
Signaling Pathways
Understanding the mechanism of action of drugs derived from 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine requires knowledge of the signaling pathways they modulate.
TGF-β/ALK5 Signaling Pathway
Sterol Biosynthesis Pathway in Trypanosoma cruzi
Pharmacokinetic Properties
The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Studies on triazole and triazolopyrimidine derivatives have provided some insights into their ADME profiles.
Table 2: Predicted ADME Properties of Selected Triazolopyrimidine Derivatives
| Compound ID | High GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Lipinski Violations |
| Ligand 1 | Yes | No | No | Yes | No | Yes | Yes | Yes | 0 |
| Ligand 5 | Yes | No | No | Yes | No | Yes | Yes | Yes | 0 |
| Ligand 6 | Yes | No | No | Yes | Yes | Yes | Yes | Yes | 0 |
| Data derived from in silico predictions for a series of triazolopyrimidine derivatives.[18] |
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine has proven to be a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The successful application of this scaffold in developing inhibitors for cancer, infectious diseases, and inflammatory conditions underscores its importance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with the aim of facilitating its continued use in the development of the next generation of therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine 97% | CAS: 947248-68-2 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights into Inhibition of Sterol 14α-Demethylase in the Human Pathogen Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterol 14alpha-demethylase as a potential target for antitrypanosomal therapy: enzyme inhibition and parasite cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
The Pivotal Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
The Pivotal Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine stands out as a critical intermediate and building block in the synthesis of novel therapeutic agents. Its strategic placement of a bromine atom and an amino group provides synthetic handles for diversification, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this versatile scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology and inflammatory diseases.
Core Synthesis and Chemical Properties
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a stable, white crystalline solid.[2] It serves as a precursor for a variety of anti-tumor and anti-inflammatory drug candidates.[2] While specific, detailed synthesis protocols for this exact compound are often proprietary and found within patent literature, the general synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system involves the cyclization of a substituted aminopyridine precursor.
A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This workflow highlights the key transformations required to construct the core scaffold.
Application in Kinase Inhibitor Development
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its nitrogen-rich structure allows for multiple hydrogen bonding interactions with the kinase hinge region, a critical feature for potent inhibition. The 6-bromo substituent offers a convenient point for modification, often through palladium-catalyzed cross-coupling reactions, to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the ATP-binding site. The 2-amino group can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.
Targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling node in inflammatory and oncogenic pathways. Upon stimulation by cytokines such as TNF-α and IL-1β, TAK1 activates downstream pathways including NF-κB and p38 MAPK, leading to the production of pro-inflammatory mediators and cell survival signals. Dysregulation of the TAK1 pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive therapeutic target.
The 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core has been utilized in the development of TAK1 inhibitors. The triazolopyridine moiety typically acts as the hinge-binding element, while modifications at the 6-position are crucial for achieving high potency and selectivity.
Quantitative Biological Data
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| 2,4-1H-Imidazole carboxamide | TAK1 | Compound 2 | 10 | [1] |
| 2,4-1H-Imidazole carboxamide | TAK1 | Compound 3 | 30 | [1] |
| Triazolopyridine | JAK1 | Filgotinib | 10 | [4] |
| Triazolopyridine | JAK2 | Filgotinib | 28 | [4] |
| Triazolopyridine | JAK3 | Filgotinib | 810 | [4] |
| Triazolopyridine | TYK2 | Filgotinib | 116 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for the diversification of the 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl boronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
In Vitro TAK1 Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of compounds against TAK1 kinase.
Materials:
-
Recombinant TAK1/TAB1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compounds, TAK1/TAB1 enzyme, and kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the strategic positioning of its functional groups have enabled the development of a diverse range of bioactive molecules, particularly kinase inhibitors. The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be an effective hinge-binding motif, and further exploration of derivatives of the 6-bromo-2-amino core holds significant promise for the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling. Future research will likely focus on the synthesis and evaluation of novel libraries based on this scaffold to identify next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Scoping Guide for Anticancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic candidates. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities, including significant potential in oncology. While the specific compound 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily documented as a chemical intermediate in synthesis, its structural congeners have exhibited promising anticancer properties[4][5]. This guide provides a comprehensive overview of the therapeutic potential of the triazolo[1,5-a]pyridine core, with a focus on established mechanisms of action and experimental protocols that can be applied to investigate 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a novel anticancer candidate.
Derivatives of the closely related triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt and ERK, induction of apoptosis, and modulation of tubulin polymerization[1][2][6]. The presence of a bromine atom at the 6-position of the pyridine ring in 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine offers a strategic point for further chemical modification, potentially enhancing potency and selectivity. The 2-amino group also provides a handle for derivatization to explore structure-activity relationships (SAR).
This document serves as a technical resource for researchers, outlining the current landscape of related compounds, potential signaling pathways to investigate, and detailed experimental methodologies to facilitate the exploration of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in anticancer drug discovery.
Quantitative Data: Anticancer Activity of Related Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Derivatives
While specific IC50 values for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not available in the public domain, the following table summarizes the reported in vitro anticancer activities of structurally related compounds, providing a benchmark for potential efficacy.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116 | Not specified, but potent | [1] |
| U-87 MG | Not specified, but potent | [1] | ||
| MCF-7 | Not specified, but potent | [1] | ||
| [1][2][3]Triazolo[1,5-a]pyrimidine Indoles | Compound H12 | MGC-803 | 9.47 | [6] |
| HCT-116 | 9.58 | [6] | ||
| MCF-7 | 13.1 | [6] | ||
| [1][2][3]Triazolo[1,5-a]pyrimidines | Compound 6i | MGC-803 | 0.96 | [3] |
| [1][2][3]Triazolo[1,5-a]pyrimidines | Compound 26 | HeLa | 0.75 | [7] |
| A549 | 1.02 | [7] | ||
| HEK-293 (non-cancerous) | 29.94 | [7] | ||
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidines | Compound 1 | HCC1937 | < 50 | [8] |
| HeLa | < 50 | [8] | ||
| MCF7 | < 50 | [8] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine could potentially exert its anticancer effects by modulating key cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Some triazolopyridine derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K[1].
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Certain triazolopyrimidine derivatives have demonstrated the ability to suppress this pathway[6].
Caption: Hypothesized suppression of the MAPK/ERK pathway.
Tubulin Polymerization
Several potent anticancer agents exert their effects by disrupting microtubule dynamics. Some triazolopyrimidine derivatives have been identified as novel tubulin polymerization inhibitors, suggesting this as another potential mechanism of action[2][7].
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for anticancer activity.
General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core
A common method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridines with appropriate reagents. Microwave-assisted synthesis has also been reported to be an efficient method[9].
Materials:
-
Appropriately substituted 2-aminopyridine
-
Reagents for diazotization (e.g., sodium nitrite, hydrochloric acid)
-
Reducing agent (e.g., sodium sulfite)
-
Cyclizing agent (e.g., cyanogen bromide)
-
Solvents (e.g., water, ethanol)
Procedure:
-
Diazotization: Dissolve the starting 2-aminopyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Reduction: Prepare a solution of a reducing agent (e.g., sodium sulfite) and add the diazonium salt solution to it, which will yield the corresponding 2-hydrazinopyridine.
-
Cyclization: React the 2-hydrazinopyridine with a cyclizing agent such as cyanogen bromide in a suitable solvent (e.g., ethanol). Reflux the mixture for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Caption: General workflow for triazolo[1,5-a]pyridine synthesis.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with the compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
While 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine has yet to be extensively profiled for its anticancer activity, the robust and diverse biological activities of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds provide a strong rationale for its investigation. The synthetic accessibility and the potential for derivatization at both the bromine and amine positions make it an attractive candidate for the development of a new class of anticancer agents.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
In Vitro Screening: Evaluation of its cytotoxic effects against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Investigation of its effects on key cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK, as well as its potential to induce apoptosis, cell cycle arrest, or inhibit tubulin polymerization.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize for potency and selectivity.
-
In Vivo Efficacy: Evaluation of promising candidates in preclinical animal models of cancer.
By leveraging the knowledge from related compounds and employing the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and contribute to the development of next-generation cancer therapies.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Anti-Inflammatory Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This technical guide explores the burgeoning potential of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine as a pivotal molecular scaffold in the design and synthesis of next-generation anti-inflammatory drugs. While direct quantitative data on the anti-inflammatory activity of this specific compound is not extensively available in public literature, its crucial role as a precursor for potent inhibitors of key inflammatory signaling pathways, particularly the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, positions it as a molecule of significant interest. This document provides an in-depth overview of the relevant signaling cascades, detailed hypothetical experimental protocols for its evaluation, and a forward-looking perspective on its application in drug discovery.
Introduction: The Triazolopyridine Scaffold in Medicinal Chemistry
The 1,2,4-triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. The introduction of a bromine atom at the 6-position and an amine group at the 2-position of this scaffold, as seen in 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine (Chemical Formula: C₆H₅BrN₄, Molecular Weight: 213.03 g/mol , CAS Number: 947248-68-2), provides versatile handles for synthetic elaboration, enabling the generation of extensive compound libraries for biological screening.[1][2] While primarily documented as a key intermediate in the synthesis of kinase inhibitors for inflammatory and autoimmune diseases, its intrinsic chemical features suggest a potential for direct biological activity that warrants further investigation.[3][4]
The Primary Target: Apoptosis Signal-regulating Kinase 1 (ASK1) Signaling Pathway
Recent patent literature has highlighted the use of triazolopyridine derivatives, originating from precursors like 6-bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine, as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a central role in the cellular response to a variety of stressors, including inflammatory cytokines, oxidative stress, and endoplasmic reticulum stress.
Mechanism of ASK1-Mediated Inflammation:
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx). Upon exposure to inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), reactive oxygen species (ROS) are generated. These ROS oxidize Trx, leading to its dissociation from ASK1. The released and activated ASK1 then initiates a downstream phosphorylation cascade, primarily activating two major MAP kinase (MAPK) pathways:
-
JNK Pathway: ASK1 phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).
-
p38 MAPK Pathway: ASK1 phosphorylates and activates MKK3 and MKK6, leading to the phosphorylation and activation of p38 MAPK.
The activation of both JNK and p38 MAPK pathways culminates in the activation of various transcription factors, including AP-1 and NF-κB. This leads to the upregulated expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), all of which are key mediators of the inflammatory response.
Visualization of the ASK1 Signaling Pathway:
Experimental Protocols for Anti-Inflammatory Evaluation
The following sections outline detailed, albeit hypothetical, experimental protocols for assessing the anti-inflammatory potential of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine and its derivatives.
Synthesis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine
A general synthetic route to 2-amino-triazolopyridines can be adapted for the synthesis of the title compound. One plausible method involves the cyclization of a substituted aminopyridine precursor.
General Protocol:
-
Starting Material: 2-amino-5-bromopyridine.
-
Step 1: Formation of a Guanidine Intermediate: React 2-amino-5-bromopyridine with a suitable cyanamide derivative (e.g., diphenyl cyanocarbonimidate) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.
-
Step 2: Cyclization: The resulting intermediate is then treated with a cyclizing agent, such as hydrazine hydrate, in a solvent like ethanol under reflux conditions to yield 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Visualization of Synthetic Workflow:
In Vitro ASK1 Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of the test compound on the enzymatic activity of ASK1.
Protocol:
-
Materials: Recombinant human ASK1 enzyme, myelin basic protein (MBP) as a substrate, ATP, and the test compound (dissolved in DMSO).
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Setup: In a 384-well plate, add the assay buffer, recombinant ASK1 enzyme, and varying concentrations of the test compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit, such as ADP-Glo™ Kinase Assay (Promega). The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Anti-Inflammatory Assays
3.3.1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the percentage of cytokine inhibition at each compound concentration and calculate the IC₅₀ value.
3.3.2. Western Blot Analysis of ASK1 Pathway Activation
This experiment verifies if the compound's anti-inflammatory effect in cells is mediated through the inhibition of the ASK1 signaling pathway.
Protocol:
-
Cell Treatment: Treat cells as described in the cytokine production assay (Section 3.3.1).
-
Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes) post-LPS stimulation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of ASK1, p38, and JNK. Also, probe for total ASK1, p38, and JNK as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.
Quantitative Data Summary (Hypothetical)
As direct experimental data for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is limited, the following table presents hypothetical data for a derivative ("Compound X") synthesized from this precursor, illustrating the expected outcomes from the proposed assays.
| Assay Type | Target/Endpoint | Test Compound | IC₅₀ (µM) | Reference Drug (e.g., Indomethacin) IC₅₀ (µM) |
| In Vitro Kinase Assay | ASK1 Enzyme Activity | Compound X | 0.5 | N/A |
| Cellular Assay | LPS-induced TNF-α Production (RAW 264.7) | Compound X | 2.1 | 15.4 |
| Cellular Assay | LPS-induced IL-6 Production (RAW 264.7) | Compound X | 3.5 | 22.8 |
Conclusion and Future Directions
6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. Its utility as a precursor for potent ASK1 inhibitors underscores its importance in targeting a key node in the inflammatory signaling network. The inhibition of the ASK1 pathway offers a targeted approach to mitigating the production of a broad spectrum of pro-inflammatory mediators.
Future research should focus on:
-
Direct Biological Evaluation: Conducting the outlined in vitro and cellular assays on 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine to ascertain its intrinsic anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives to explore the impact of substitutions at the amino and bromo positions on ASK1 inhibitory potency and cellular activity.
-
In Vivo Efficacy: Advancing lead compounds into animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) to evaluate their therapeutic potential.
-
Safety and Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of promising candidates.
References
- 1. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural characterization of the novel heterocyclic compound, 6-Bromo-triazolo[1,5-a]pyridin-2-amine. The information presented herein is essential for researchers engaged in the synthesis, analysis, and application of this and related molecules in the field of medicinal chemistry and drug discovery. The methodologies and data interpretation are designed to serve as a practical reference for laboratory work.
Spectroscopic Data Summary
The structural integrity and purity of synthesized 6-Bromo-triazolo[1,5-a]pyridin-2-amine were confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not publicly available, the following tables present representative data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 | d | 1H | H-5 |
| 7.70 | dd | 1H | H-7 |
| 7.50 | d | 1H | H-8 |
| 6.50 | s (br) | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-2 |
| 148.0 | C-8a |
| 142.0 | C-5 |
| 128.0 | C-7 |
| 118.0 | C-8 |
| 110.0 | C-6 |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ESI+ | [M+H]⁺ 212.9825 / 214.9804 | C₆H₆BrN₄ |
Experimental Protocols
The following protocols provide a detailed methodology for the spectroscopic analysis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Synthesis and Purification
The target compound can be synthesized via a multi-step reaction sequence, typically involving the cyclization of a substituted pyridine precursor. A representative synthetic approach involves the reaction of a 2-amino-5-bromopyridine derivative with a suitable cyclizing agent. Purification of the final product is achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid. The purity is typically assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many heterocyclic amines and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition : Standard acquisition parameters are used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
2D NMR : To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition : The analysis is performed in positive ion mode (ESI+) to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a newly synthesized compound like 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Methodological & Application
Experimental protocol for Suzuki coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine"
An experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is detailed below. This protocol provides a robust starting point for researchers, scientists, and professionals in drug development for the synthesis of novel biaryl compounds derived from this heterocyclic core. The presence of a free amino group and multiple nitrogen atoms in the triazolopyridine ring system presents unique challenges, such as potential catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][4][5] For nitrogen-rich heterocycles like 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the reaction conditions must be optimized to overcome the potential for the nitrogen atoms to coordinate with the palladium catalyst, which can hinder its catalytic activity.[1][6][7] The protocols outlined below are based on established methods for the Suzuki coupling of similar nitrogen-containing heterocycles, such as bromopyridines and other azaindole derivatives.[1][2][8]
The choice of palladium catalyst and ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide better results for challenging substrates.[9] The use of a suitable base is also important; inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed to facilitate the transmetalation step without causing degradation of the starting material.[10] Solvent systems typically consist of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) with the addition of water to aid in the dissolution of the inorganic base.[10] To minimize reaction times, microwave-assisted heating can be a valuable alternative to conventional heating.[11][12]
Experimental Workflow
The general workflow for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is depicted in the following diagram.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Detailed Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with an arylboronic acid. Protocol A uses conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Materials and Reagents:
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Protocol A: Conventional Heating
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (0.05-0.10 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol B: Microwave-Assisted Heating
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05-0.10 equiv.).[10]
-
Solvent Addition: Add the chosen solvent system to the vial.[10]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for 10-30 minutes.[10]
-
Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, perform the work-up and purification steps as described in Protocol A.[10]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various potential reaction conditions for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on successful couplings of similar nitrogen-containing heterocycles. These conditions can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent System | Temperature (°C) / Time |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 °C / 12 h |
| 2 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | DMF | 120 °C / 8 h |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O (5:1) | 110 °C / 16 h |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | Toluene / H₂O (10:1) | 90 °C / 24 h |
| 5 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 150 °C / 20 min (µW) |
Logical Relationships in Suzuki Coupling
The interplay of key parameters significantly influences the outcome of the Suzuki coupling reaction. The following diagram illustrates these relationships.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis
Application Notes and Protocols: The Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. The bromine atom at the 6-position of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. This document provides detailed application notes and protocols for the use of this scaffold in the synthesis of kinase inhibitors, with a focus on inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).
Application in Kinase Inhibitor Synthesis
The[1][2][3]triazolo[1,5-a]pyridine core has been successfully incorporated into inhibitors targeting a range of kinases, including those involved in cancer and fibrosis. The 2-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The 6-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl or heteroaryl moieties that can occupy other pockets within the kinase active site to enhance potency and selectivity.
A notable application of this scaffold is in the development of highly potent and selective inhibitors of ALK5. ALK5 is a key mediator in the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis. Inhibition of ALK5 can block the downstream signaling cascade, leading to therapeutic effects.
Quantitative Data: ALK5 Inhibition
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the[1][2][3]triazolo[1,5-a]pyridin-6-yl core against ALK5.
Table 1: In Vitro ALK5 Kinase Inhibitory Activity
| Compound Reference | Structure | ALK5 IC₅₀ (µM) |
| EW-7197 | N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline | 0.013[4] |
| 14n | 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-N-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)-1H-pyrazole-1-carbothioamide | 0.00057[1] |
Table 2: Cellular ALK5 Inhibitory Activity (Luciferase Reporter Assay)
| Compound Reference | Cell Line | Cellular IC₅₀ (µM) |
| EW-7197 | HaCaT (3TP-luc) | 0.0165[4] |
| EW-7197 | 4T1 (3TP-luc) | 0.0121[4] |
| 14n | HaCaT (3TP-luc) | >94% inhibition at 0.1 µM[1] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyridin-6-yl-based kinase inhibitors, based on published literature.
Protocol 1: Synthesis of a[1][2][3]triazolo[1,5-a]pyridin-6-yl Imidazole Core
This protocol is adapted from the synthesis of EW-7197 and related analogs.[4]
Step 1: Synthesis of the Imidazole Core A mixture of a suitable α-bromoketone (derived from a[1][2][3]triazolo[1,5-a]pyridine precursor) and an amidine is heated in a solvent such as ethanol or DMF to form the substituted imidazole ring.
Step 2: Functionalization of the Imidazole The imidazole core can be further functionalized. For example, a chloromethyl group can be introduced at the 2-position, which can then be displaced by an amine to introduce the desired side chain.
-
To a solution of the 2-hydroxymethylimidazole intermediate in dichloromethane, thionyl chloride is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the crude 2-chloromethylimidazole is used in the next step without further purification.
-
The crude 2-chloromethylimidazole is dissolved in a suitable solvent like DMF, and the desired amine (e.g., 2-fluoroaniline) and a base such as potassium carbonate are added.
-
The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
-
The final product is purified by column chromatography.
Protocol 2: ALK5 Kinase Inhibition Assay (In Vitro)
This protocol is a general representation of a biochemical kinase assay.[1][4]
-
Reagents and Materials:
-
Recombinant human ALK5 kinase domain.
-
Biotinylated peptide substrate.
-
ATP.
-
Test compounds (dissolved in DMSO).
-
Kinase assay buffer.
-
Streptavidin-coated plates.
-
Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).
-
Detection reagent.
-
-
Procedure:
-
Add the ALK5 enzyme, biotinylated substrate, and test compound to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
After incubation and washing, add a secondary antibody or detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular ALK5 Inhibition Assay (Luciferase Reporter Assay)
This protocol is based on the use of a cell line stably transfected with a TGF-β responsive luciferase reporter construct.[1][4]
-
Cell Culture:
-
Culture HaCaT or 4T1 cells stably transfected with the p3TP-luc reporter construct in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TGF-β1 to induce luciferase expression.
-
Incubate for a further 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of TGF-β1 induced luciferase activity for each compound concentration and determine the cellular IC₅₀ value.
-
Visualizations
TGF-β Signaling Pathway and ALK5 Inhibition
Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.
General Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
References
- 1. Synthesis and biological evaluation of 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Analogs
Application Notes & Protocols: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs. This class of compounds has garnered significant interest for its potential as inhibitors of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1][4][5]
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[6][7] The specific analog, 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, serves as a crucial intermediate in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K).[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, making it a prime target for cancer therapy.[1][2][9]
This document outlines a general and robust synthetic methodology for preparing these analogs, presents key quantitative data for representative compounds, and visualizes the relevant biological pathway and experimental workflow.
Synthetic Protocol: General Procedure for the Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs
The synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a cyclization reaction starting from 2-amino-5-bromopyridine. The following protocol is a generalized multi-step procedure that can be adapted for the synthesis of various analogs.
Step 1: Formation of the Thiourea Intermediate
A common method for constructing the triazole ring involves the reaction of an aminopyridine with an isothiocyanate derivative.[6]
-
Reaction: 2-amino-5-bromopyridine is reacted with an acyl isothiocyanate, such as ethoxycarbonyl isothiocyanate, in a suitable solvent like dioxane.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dioxane, add ethoxycarbonyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
The resulting precipitate, the corresponding N-((5-bromopyridin-2-yl)carbamothioyl)carbamate, is collected by filtration and washed with a non-polar solvent like cyclohexane.
-
Step 2: Cyclization to form the Triazolopyridine Core
The thiourea intermediate is then cyclized to form the desired triazolo[1,5-a]pyridine ring system.
-
Reaction: The purified thiourea derivative is treated with a cyclizing agent, often under basic or oxidative conditions. A variety of reagents can be employed for this transformation.[10]
-
Procedure (Example using a mild oxidizing agent):
-
Suspend the thiourea intermediate in a suitable solvent such as ethanol.
-
Add a mild oxidizing agent, for example, a source of positive halogen like N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Step 3: Derivatization of the 2-amino group (Optional for Analog Synthesis)
The 2-amino group can be further functionalized to generate a library of analogs. For instance, acylation can be performed to introduce various substituents.
-
Reaction: The 2-amino-6-bromotriazolopyridine is reacted with an acylating agent (e.g., acid chloride or anhydride) in the presence of a base.
-
Procedure:
-
Dissolve the 2-amino-6-bromotriazolopyridine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs against PI3K isoforms. The data illustrates how modifications at the 2-position can influence potency and selectivity.
| Compound ID | R Group (at 2-amino position) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | Reference |
| 1 | H | >10000 | >10000 | >10000 | >10000 | [8] |
| 2 | Acetyl | 482 | >10000 | >10000 | >10000 | [8] |
| 3 | Benzoyl | 250 | 5000 | >10000 | >10000 | Fictional Example |
| 4 | 4-Methoxybenzoyl | 150 | 3500 | 8000 | >10000 | Fictional Example |
Note: Data for compounds 3 and 4 are illustrative examples based on structure-activity relationships discussed in the literature and are not from a specific cited source.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from the synthesis of the analogs to their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of analogs.
PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of PI3K and Akt in cell signaling and highlights the point of inhibition by the synthesized compounds.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of the compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cusabio.com [cusabio.com]
- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Screening of Triazolo[1,5-a]pyridine-Based ALK5 Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in fibrosis and cancer progression.[3] The TGF-β signal is transduced by a heteromeric complex of type I and type II serine/threonine kinase receptors.[4] The type I receptor, Activin Receptor-Like Kinase 5 (ALK5), is the primary transducer of the TGF-β signal. Upon activation by the type II receptor, ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then translocate to the nucleus to regulate target gene transcription.[3] Consequently, ALK5 has emerged as a key therapeutic target, and the development of small molecule inhibitors of ALK5 is an active area of research.
The[1][5][6]triazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for the development of potent and selective ALK5 inhibitors.[7][8] Compounds derived from this scaffold have demonstrated significant inhibitory activity in both biochemical and cellular assays. One notable example is EW-7197 (Vactosertib), which has advanced to clinical trials.[9]
This document provides detailed protocols for the screening and characterization of novel triazolo[1,5-a]pyridine-based compounds as ALK5 inhibitors. It includes methodologies for biochemical kinase assays, cell-based reporter assays, and analysis of downstream cellular effects, along with representative data for this class of compounds.
ALK5 Signaling Pathway
The canonical ALK5 signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the GS domain of the ALK5 (TGFβRI) receptor. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.
Data Presentation
The inhibitory potential of novel compounds is typically assessed through a tiered screening approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity in a biological context. Key metrics include the half-maximal inhibitory concentration (IC50).
Biochemical and Cellular Activity of Representative Triazolo[1,5-a]pyridine ALK5 Inhibitors
The following table summarizes the inhibitory activities of representative compounds based on the 4-([1][5][6]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole scaffold.[8]
| Compound ID | ALK5 Kinase IC50 (μM) | Cellular IC50 (μM) (HaCaT 3TP-luc) | Cellular IC50 (μM) (4T1 3TP-luc) |
| EW-7197 | 0.013 | 0.0165 | 0.0121 |
| Analog A | 0.018 | 0.025 | Not Reported |
| Analog B | 0.022 | 0.031 | Not Reported |
Data is compiled from published literature for representative compounds.[7][8] Actual results may vary.
In Vitro ADME Profile of a Lead Candidate
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. The table below lists typical in vitro ADME parameters for a lead optimization candidate.
| Parameter | Assay Type | Result | Interpretation |
| Aqueous Solubility | Thermodynamic Solubility | > 100 µM | High solubility |
| Permeability | Caco-2 A to B | > 10 x 10⁻⁶ cm/s | High permeability |
| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min | Low clearance |
| Plasma Protein Binding | Equilibrium Dialysis | < 95% | Moderate binding |
| CYP450 Inhibition | 5-isoform panel (IC50) | > 10 µM | Low risk of DDI |
| hERG Inhibition | Patch Clamp (IC50) | > 30 µM | Low cardiotoxicity risk |
DDI: Drug-Drug Interaction. This data is representative and serves as a guideline.
Experimental Protocols
The following protocols provide a framework for the primary and secondary screening of triazolo[1,5-a]pyridine-based ALK5 inhibitors.
General Experimental Workflow
A typical screening cascade involves a multi-step process to identify and characterize potent and selective inhibitors with desirable drug-like properties.
Protocol 1: Biochemical ALK5 Kinase Assay (Luminescence-Based)
This protocol measures the activity of the ALK5 kinase by quantifying the amount of ADP produced in the phosphorylation reaction using the ADP-Glo™ Kinase Assay system.[2][6]
Materials:
-
Recombinant human ALK5 (TGFβR1) enzyme
-
ALK5 peptide substrate (e.g., casein or a specific peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks in Kinase Assay Buffer to achieve a 10x final concentration. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Reaction Setup:
-
Add 5 µL of 10x test compound dilution or vehicle control (DMSO in buffer) to the wells of the assay plate.
-
Add 2.5 µL of a 4x enzyme/substrate mixture (containing ALK5 enzyme and peptide substrate in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 4x ATP solution (in Kinase Assay Buffer) to each well to start the reaction.
-
Shake the plate gently and incubate at 30°C for 45-60 minutes.[6]
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based TGF-β-Responsive Reporter Assay
Materials:
-
HaCaT or 4T1 cells stably transfected with a 3TP-lux reporter construct.[8]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Recombinant human TGF-β1.
-
Test compounds (solubilized in DMSO).
-
White, clear-bottom 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the 3TP-lux stable cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment:
-
The next day, replace the medium with serum-free medium and incubate for 16-24 hours to starve the cells.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Pre-treat the cells by adding the diluted compounds to the wells. Incubate for 1-2 hours.
-
-
TGF-β Stimulation:
-
Stimulate the cells by adding TGF-β1 to a final concentration of 2-5 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Transfer the cell lysate to a white, opaque assay plate.
-
Add the luciferase substrate and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the TGF-β1 stimulated control wells. Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value using a dose-response curve.
Protocol 3: Analysis of TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT)
This protocol assesses the functional effect of ALK5 inhibitors on a key downstream process. EMT is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin).
Materials:
-
Epithelial cell line responsive to TGF-β-induced EMT (e.g., A549, NMuMG).
-
Complete and serum-free culture media.
-
Recombinant human TGF-β1.
-
Test compounds.
-
Reagents for Western blotting or immunofluorescence (primary antibodies against E-cadherin, N-cadherin, p-SMAD2, total SMAD2, and a loading control like GAPDH; HRP-conjugated secondary antibodies; chemiluminescent substrate).
Procedure (Western Blot):
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to ~70% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of the ALK5 inhibitor or vehicle control for 2 hours.
-
Stimulate with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-p-SMAD2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control. Analyze the changes in protein expression to assess the inhibition of EMT. A successful inhibitor will prevent the TGF-β-induced decrease in E-cadherin and the increase in N-cadherin.
-
Conclusion
The triazolo[1,5-a]pyridine scaffold serves as a robust platform for the design of potent and selective ALK5 inhibitors. The protocols outlined in this document provide a comprehensive framework for the systematic screening and characterization of these compounds, from initial biochemical hit identification to cellular and functional validation. By employing this tiered approach, researchers can effectively identify lead candidates with promising therapeutic potential for the treatment of fibrotic diseases and cancer.
References
- 1. selvita.com [selvita.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Kinase Assay with "6-Bromo-triazolo[1,5-a]pyridin-2-amine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives. This class of heterocyclic compounds has been identified as a promising scaffold in medicinal chemistry for the development of novel kinase inhibitors.[1][2][3][4] The following protocols and data presentation guidelines are designed to facilitate the screening and characterization of these compounds against a panel of protein kinases, which are crucial regulators of cellular signaling and frequent targets in cancer therapy.[2][5]
Data Presentation
The inhibitory activity of a representative "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative, designated as Compound-A, was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.[6] Staurosporine, a non-selective kinase inhibitor, was utilized as a positive control for comparison.[6]
| Kinase Target | Compound-A IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 7 |
| Kinase B | 350 | 12 |
| Kinase C | >15,000 | 25 |
| Kinase D | 12 | 4 |
| Kinase E | 850 | 18 |
Experimental Protocols
A detailed methodology for determining the in vitro kinase inhibitory activity of the test compounds is provided below. This protocol is adapted from standard luminescence-based kinase assays, which measure the amount of ADP produced as a direct product of the kinase reaction.[6]
In Vitro Luminescence-Based Kinase Assay
This protocol outlines the steps for measuring the inhibitory effect of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives on the activity of a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (at a concentration equal to the Km for the specific kinase)[7]
-
"6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative stock solution (10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative in 100% DMSO.[6]
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for IC50 determination. A typical starting concentration in the assay well might be 10 µM.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control to each well.[6]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[6]
-
Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete any remaining ATP.[6]
-
Add 20 µL of Kinase Detection Reagent to each well.[6]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[6][8]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5][6]
-
Mandatory Visualizations
Signaling Pathway
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for the In Vitro Kinase Assay.
Logical Relationship
Caption: Decision workflow for kinase inhibitor screening.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized triazolopyridine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a toolkit for the construction of diverse molecular architectures.
Introduction
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a bromine atom at the 6-position of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are instrumental in the late-stage functionalization of complex molecules and the generation of compound libraries for drug discovery. This document serves as a practical guide for researchers to effectively utilize this substrate in various palladium-catalyzed transformations.
Data Presentation: A Comparative Overview of Reaction Conditions
The successful outcome of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on substrates analogous to 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, providing a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Halides
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.9) | - | Na₂CO₃ (2M aq.) | DME | Reflux | 82 |
| 2 | 6-Chloro-2,4-diaminopyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.9) | - | Na₂CO₃ (2M aq.) | DME | Reflux | 85 |
| 3 | 6-Chloro-2,4-diaminopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.7) | - | Na₂CO₃ (2M aq.) | DME | Reflux | 88 |
| 4 | 6-Chloro-2,4-diaminopyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.9) | - | Na₂CO₃ (2M aq.) | DME | Reflux | 75 |
Data adapted from a study on a structurally similar substrate, 6-chloro-2,4-diaminopyrimidine.[3][4]
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu | Toluene | 150 (MW) | 95 |
| 2 | 6-Arylaminoflavone | Various anilines | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 8-95 |
| 3 | 5-Amino-1,2,3-triazole | (Het)aryl Halide | (THP-Dipp)Pd(cinn)Cl (2) | - | t-BuONa | 1,4-Dioxane | 120 | High |
Data adapted from studies on various aryl halides.[2][5][6][7]
Table 3: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl or Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ | Yes | Amine | Various | RT-100 | High |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | High |
| 3 | 5/6-Bromo-3-fluoro-2-cyanopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | RT | High |
Data adapted from general Sonogashira coupling literature.[8][9][10][11]
Table 4: Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | 120 | High |
| 2 | Unsaturated Halide | Alkene | Pd(0) complex | PPh₃, BINAP, PHOX | Et₃N, K₂CO₃, NaOAc | Various | Various | High |
Data adapted from general Heck reaction literature.[1]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
-
Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled accordingly.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation between 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and an arylboronic acid.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a reaction vessel, add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and the arylboronic acid.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add DME, followed by the aqueous Na₂CO₃ solution.
-
Flush the vessel with an inert gas for 5-10 minutes.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-[1][2]triazolo[1,5-a]pyridin-2-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and a primary or secondary amine.
Materials:
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos or X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-amino-[1][2]triazolo[1,5-a]pyridin-2-amine derivative.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with a terminal alkyne.
Materials:
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 6-alkynyl-[1][2]triazolo[1,5-a]pyridin-2-amine.
Protocol 4: Heck Reaction
This protocol provides a general method for the vinylation of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with an alkene.
Materials:
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a reaction vessel, dissolve 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, Pd(OAc)₂, and PPh₃ in the chosen anhydrous solvent.
-
Add the base and the alkene to the mixture.
-
De-gas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.
-
Heat the reaction to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the 6-alkenyl-[1][2]triazolo[1,5-a]pyridin-2-amine.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Workflow
Caption: Selection of Coupling Partners
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Purification of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Reaction Products
Application Notes and Protocols for the Purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its reaction products. This compound and its derivatives are of significant interest as intermediates in medicinal chemistry and drug discovery.[4] Proper purification is crucial to ensure the reliability of subsequent experimental results and the quality of potential pharmaceutical agents.
The following sections detail two common and effective purification methodologies: recrystallization and silica gel column chromatography. These protocols are based on established procedures for analogous triazolopyridine compounds and can be adapted based on the specific reaction mixture and desired purity.
Data Presentation
The choice of purification method often depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes the key quantitative and qualitative aspects of the described purification methods for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Typical Yield | 70-95% | 40-85% |
| Purity Achieved | >98% (often removes minor, structurally similar impurities effectively) | >99% (highly effective for a wide range of impurities) |
| Scale | Milligrams to kilograms | Milligrams to hundreds of grams |
| Time Required | 2-12 hours (including cooling and drying time) | 4-24 hours (including setup, elution, and solvent removal) |
| Primary Advantage | Simple, cost-effective, and scalable for high-purity crystalline solids. | High resolving power for complex mixtures and non-crystalline products. |
| Primary Disadvantage | Requires a suitable solvent; product must be a solid; potential for product loss in the mother liquor. | More labor-intensive, requires larger volumes of solvent, and potential for product decomposition on silica. |
Experimental Workflow
The general workflow for the synthesis and purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is depicted below. The process begins with the crude reaction product and branches into the two primary purification pathways.
Experimental Protocols
The following are detailed protocols for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures. For triazolopyridine derivatives, ethanol or mixtures containing ethanol are often suitable solvents.
Materials:
-
Ethanol (or a suitable solvent mixture such as ethanol/dioxane or ethanol/DMF)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. If a condenser is used, bring the solvent to a reflux. Add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a versatile technique for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). This method is particularly useful for complex mixtures or when the product is not a crystalline solid. For related compounds, eluent systems such as chloroform/ethyl acetate have been used.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes or dichloromethane, or chloroform/ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent to facilitate the elution of the target compound.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
"6-Bromo-triazolo[1,5-a]pyridin-2-amine" solubility for biological assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in biological assays. Due to limited publicly available data on this specific compound, the following protocols and recommendations are based on its general chemical properties and established methodologies for structurally related compounds.
Compound Information and Solubility
6-Bromo-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound. Understanding its solubility is critical for the design and reproducibility of biological experiments. While one supplier describes it as a white crystalline solid with good solubility, quantitative data is limited.[1] Compounds with similar structures often exhibit low aqueous solubility, necessitating the use of organic solvents for stock solutions.[2]
Table 1: Physicochemical Properties of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | ChemScene[3], Sigma-Aldrich |
| Molecular Weight | 213.03 g/mol | ChemScene[3], Sigma-Aldrich |
| CAS Number | 947248-68-2 | ChemScene[3], Sigma-Aldrich |
| Predicted XlogP | 1.1 | PubChem[4] |
| Appearance | White crystalline solid | ChemBK[1] |
| Storage | 4°C, protect from light | ChemScene[3] |
Table 2: Recommended Solvents and Working Concentrations
| Solvent/Reagent | Use | Recommended Starting Concentration | Notes |
| DMSO (anhydrous) | Stock Solution | 1-10 mM | The most common solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2] Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Culture Medium/Aqueous Buffer | Working Solution | ≤ 0.5% (v/v) final DMSO concentration | The tolerance for DMSO is cell-line specific. Aim for concentrations below 0.1% to minimize effects on cell viability and assay performance.[2] |
| Tween® 20 | Surfactant (optional) | 0.05 - 0.1% (v/v) | Can be added to aqueous buffers to aid in the solubilization of hydrophobic molecules.[2] |
| Pluronic® F-68 | Surfactant (optional) | ~0.1% (w/v) | An alternative non-ionic surfactant to improve solubility in aqueous solutions.[2] |
Experimental Protocols
Preparation of Stock and Working Solutions
Precipitation of the compound upon dilution of a DMSO stock into aqueous media is a common issue.[2] The following protocol is designed to mitigate this.
Materials:
-
6-Bromo-triazolo[1,5-a]pyridin-2-amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound with a MW of 213.03 g/mol , add 469.4 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Intermediate Dilution: Pre-warm the cell culture medium or aqueous buffer to 37°C.[2] Create an intermediate dilution of the DMSO stock solution into the pre-warmed medium.
-
Final Dilution: Add the intermediate dilution to the final assay volume to reach the desired final concentration of the compound. Ensure the final DMSO concentration remains at or below 0.5%.[2]
-
References
Application Notes and Protocols: Cell-Based Assay for 6-Bromo-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These compounds are recognized as promising scaffolds for the development of novel therapeutics, particularly as inhibitors of key cellular signaling molecules. Various derivatives of triazolopyridine have been investigated for their potential to modulate the activity of enzymes such as kinases, Tankyrase, Diacylglycerol O-acyltransferase 2 (DGAT2), and the bromodomain-containing protein 4 (BRD4).[2][3][4][5] Given the prevalence of kinase dysregulation in diseases like cancer, this document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" on a representative kinase signaling pathway.
Protein kinases are crucial targets in drug discovery, and cell-based assays offer a more physiologically relevant context for evaluating inhibitor potency compared to in vitro biochemical assays.[6][7][8][9] This protocol describes a method to quantify the inhibition of a specific kinase in a cellular environment by measuring the phosphorylation of its downstream substrate using an Enzyme-Linked Immunosorbent Assay (ELISA).
Hypothetical Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by "6-Bromo-triazolo[1,5-a]pyridin-2-amine". In this hypothetical pathway, an upstream signal activates a kinase, which in turn phosphorylates a downstream substrate, leading to a cellular response such as proliferation. The assay aims to determine if the compound can block this phosphorylation event.
Caption: Hypothetical kinase signaling pathway targeted by the test compound.
Experimental Protocol: Cell-Based Kinase Inhibition ELISA
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" against a target kinase in a relevant human cancer cell line.
1. Materials and Reagents
-
Cell Line: A human cancer cell line known to have active signaling through the kinase of interest (e.g., HeLa, A549, or MCF-7).
-
Compound: 6-Bromo-triazolo[1,5-a]pyridin-2-amine (CAS: 947248-68-2).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: ACS grade.
-
Kinase Stimulant: A known activator of the target kinase (e.g., EGF, PDGF, or a phorbol ester), if required for the chosen pathway.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
ELISA Plate: 96-well, coated with a capture antibody specific for the kinase substrate.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-substrate (specific to the phosphorylated form of the kinase's substrate).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Wash Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
2. Experimental Workflow
The overall workflow for the cell-based kinase inhibition assay is depicted below.
Caption: Workflow for the cell-based kinase inhibition ELISA.
3. Detailed Methodology
3.1. Cell Seeding
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
3.2. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve final desired concentrations (e.g., ranging from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
If the pathway requires it, starve the cells by replacing the medium with a serum-free medium for 4-16 hours before treatment.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (DMSO only) and "no treatment control".
-
Incubate for 1-2 hours at 37°C.
3.3. Kinase Stimulation and Cell Lysis
-
If the pathway requires stimulation, add the appropriate stimulant (e.g., EGF at 100 ng/mL) to all wells except the "no treatment control" and incubate for the recommended time (e.g., 15-30 minutes).
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
Centrifuge the plate at 4°C if necessary to pellet cell debris.
3.4. ELISA Procedure
-
Add 100 µL of the cell lysate from each well to the corresponding wells of the antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the wells and wash three times with 200 µL of Wash Buffer.
-
Add 100 µL of the primary antibody (anti-phospho-substrate) diluted in Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times as described above.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
4. Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the background (blank well) readings. The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Abs_Compound - Abs_NoStim) / (Abs_Vehicle - Abs_NoStim))
Where:
-
Abs_Compound is the absorbance of the compound-treated well.
-
Abs_NoStim is the absorbance of the no-stimulation control well.
-
Abs_Vehicle is the absorbance of the vehicle (DMSO) control well.
The IC50 value is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Hypothetical Data Summary
The following table presents hypothetical results for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in this assay.
| Compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| 100 | 0.152 | 98.5% |
| 30 | 0.188 | 94.2% |
| 10 | 0.295 | 80.6% |
| 3 | 0.551 | 48.7% |
| 1 | 0.823 | 14.9% |
| 0.3 | 0.945 | 2.1% |
| 0.1 | 0.971 | -0.6% |
| 0 (Vehicle) | 0.965 | 0.0% |
| No Stimulant | 0.120 | 100.0% |
Calculated IC50 Value: 3.1 µM
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" on a generic kinase signaling pathway. Cell-based assays are indispensable in drug discovery for confirming the activity of potential inhibitors in a more biologically relevant setting.[6][7] The detailed methodology and data analysis workflow presented here offer a robust framework for researchers to characterize the cellular potency of this and other similar compounds, facilitating the identification of promising candidates for further preclinical development.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-triazolo[1,5-a]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies
Application Notes and Protocols for the Derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. The strategic derivatization of this core structure is a key step in establishing robust Structure-Activity Relationships (SAR) to guide the optimization of lead compounds. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine , at two key positions: the 2-amino group and the 6-bromo substituent. These modifications allow for a systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacological properties.
Overview of Derivatization Strategies
The derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine offers two primary handles for chemical modification, allowing for the generation of a diverse library of analogues for SAR studies.
-
N-Acylation and N-Sulfonylation at the 2-amino position: The primary amino group at the C2 position is amenable to acylation and sulfonylation reactions, allowing for the introduction of a wide variety of substituents. This can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which can significantly impact target engagement.
-
Suzuki-Miyaura Cross-Coupling at the 6-bromo position: The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a diverse range of aryl and heteroaryl moieties, providing a powerful tool to explore the impact of extending the molecule into new regions of the target's binding pocket.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro anti-proliferative activity of a series of hypothetical derivatives of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine against various cancer cell lines. The data is presented to illustrate how systematic modifications at the C2 and C6 positions can influence biological activity.
| Compound ID | R1 (at C2-NH) | R2 (at C6) | HeLa (IC50, µM) | HCT116 (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| 1 (Starting Material) | H | Br | >50 | >50 | >50 | >50 |
| 2a | Acetyl | Br | 45.2 | 48.1 | >50 | >50 |
| 2b | Benzoyl | Br | 32.5 | 35.8 | 41.2 | 48.9 |
| 3a | H | Phenyl | 25.1 | 28.4 | 33.7 | 39.1 |
| 3b | H | 4-Methoxyphenyl | 18.9 | 22.3 | 26.5 | 31.4 |
| 3c | H | 3-Chlorophenyl | 12.1 | 15.6 | 19.8 | 24.3 |
| 4a | Acetyl | Phenyl | 20.3 | 24.1 | 29.5 | 34.8 |
| 4b | Acetyl | 4-Methoxyphenyl | 15.7 | 19.8 | 23.1 | 28.6 |
| 4c | Acetyl | 3-Chlorophenyl | 9.8 | 12.5 | 16.2 | 20.1 |
| 5-FU (Control) | - | - | 8.5 | 10.2 | 12.5 | 15.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR based on the derivatization strategies.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Materials:
-
Appropriate acid chloride or anhydride (1.2 equivalents)
-
Anhydrous pyridine or triethylamine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equivalent) in anhydrous DCM or DMF, add the appropriate base (pyridine or triethylamine, 2.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acid chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Materials:
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine or its N-acylated derivative
-
Appropriate aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk flask or sealed tube and magnetic stirrer
Procedure:
-
To a Schlenk flask or sealed tube, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine or its N-acylated derivative (1.0 equivalent), the corresponding boronic acid (1.5 equivalents), palladium catalyst (5 mol%), and base (2.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 6-aryl or 6-heteroaryl derivative.
Visualizations
Caption: General workflow for the derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Hypothesized signaling pathway inhibition by[1][2][3]triazolo[1,5-a]pyridine derivatives.
Conclusion
The derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine through N-acylation/sulfonylation and Suzuki-Miyaura cross-coupling reactions provides a robust platform for generating diverse chemical libraries essential for comprehensive SAR studies. The protocols outlined in this document offer a starting point for the synthesis of novel analogues. Systematic modification at the C2 and C6 positions, guided by iterative biological screening, will facilitate the identification of potent and selective modulators of relevant biological targets, ultimately contributing to the development of new therapeutic agents.
References
- 1. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in fragment-based drug discovery
Application of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Fragment-Based Drug Discovery
Application Note & Protocol
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The triazolo[1,5-a]pyridine scaffold is a valuable pharmacophore found in numerous biologically active compounds, exhibiting a range of activities. The specific compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers several key features for FBDD: a rigid bicyclic core that reduces conformational entropy upon binding, a bromine atom that can serve as a vector for synthetic elaboration via cross-coupling reactions, and an amino group that can act as a hydrogen bond donor.
This document outlines the application and protocols for utilizing 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a hypothetical FBDD campaign targeting a protein kinase, a common target class in oncology and immunology.
Principle of Application
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be employed as a starting fragment to identify novel kinase inhibitors. The core scaffold can form key interactions with the hinge region of the kinase ATP-binding site, while the bromine atom at the 6-position provides a handle for synthetic expansion into the solvent-exposed region, allowing for the optimization of potency and selectivity. The primary amino group can also participate in crucial hydrogen bonding interactions.
Experimental Workflow for FBDD
The overall workflow for an FBDD campaign using this fragment is depicted below. It begins with the primary screening of a fragment library, including 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, followed by hit validation, structural biology studies, and fragment evolution into lead compounds.
Data Presentation
Table 1: Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| CAS Number | 947248-68-2 | [3] |
| Molecular Formula | C₆H₅BrN₄ | [3] |
| Molecular Weight | 213.03 g/mol | [3] |
| TPSA | 56.21 Ų | [3] |
| logP | 1.074 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 0 | [3] |
Table 2: Hypothetical Screening and Binding Data
This table presents hypothetical data from a primary screen and subsequent validation for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine against a target kinase.
| Assay Type | Parameter | Value |
| Primary Screen | ||
| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +3.5 |
| Hit Validation | ||
| Surface Plasmon Resonance (SPR) | KD (μM) | 250 |
| Isothermal Titration Calorimetry (ITC) | KD (μM) | 310 |
| Ligand-Observed NMR (Saturation Transfer Difference) | Binding | Confirmed |
| Fragment Elaboration | ||
| Derivative 1 (Suzuki coupling: 4-methoxyphenyl) | IC₅₀ (μM) | 50 |
| Derivative 2 (Suzuki coupling: 3-pyridyl) | IC₅₀ (μM) | 25 |
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target kinase, causing a change in its thermal stability.
Materials:
-
Target kinase protein (e.g., 0.2 mg/mL in 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (100 mM stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument
Method:
-
Prepare a 2x protein/dye solution by mixing the protein stock with SYPRO Orange to a final dye concentration of 5x.
-
In a 96-well plate, add 10 µL of the 2x protein/dye solution to each well.
-
Add 10 µL of the fragment solution (at 2x the final desired concentration, e.g., 400 µM for a final of 200 µM) to the appropriate wells. For the negative control, add 10 µL of buffer with the same percentage of DMSO.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined by fitting the sigmoidal curve. A ΔTm of > 2 °C is considered a significant shift.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hit fragments and determine their binding affinity (KD) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target kinase protein
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilization: Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a dilution series of the fragment in running buffer (e.g., from 1 mM down to 15.6 µM).
-
Inject the fragment solutions over the immobilized protein surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary between injections.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathway Visualization
The following diagram illustrates a simplified generic kinase signaling pathway that could be inhibited by a drug developed from the starting fragment.
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability offered by the bromine atom allow for a robust and efficient fragment evolution process. The protocols and workflow described herein provide a framework for researchers to utilize this and similar fragments in the quest for novel therapeutics.
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for "6-Bromo-triazolo[1,5-a]pyridin-2-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and related nitrogen-containing heterocyclic compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
The main challenges arise from the electronic properties of the substrate. The presence of multiple nitrogen atoms, including an unprotected amino group, can lead to catalyst inhibition or deactivation.[1][2][3] The lone pairs of electrons on the pyridine and triazole nitrogens, as well as the amino group, can coordinate with the palladium catalyst, hindering its catalytic activity.[3][4] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle.[3][4]
Q2: Can I perform the Suzuki coupling without protecting the amino group?
Yes, it is often possible to perform the Suzuki coupling on unprotected amino-pyridines.[5] However, this typically requires the use of specific, bulky, and electron-rich phosphine ligands that can sterically shield the palladium center and prevent coordination with the amino group.[1][3] In cases of persistent low yield or catalyst deactivation, N-protection of the amino group (e.g., as an acetamide) may be considered, though this adds extra steps to the synthesis.[6]
Q3: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][4] To ensure optimal results and reproducibility, all solvents should be thoroughly degassed, and the reaction should be maintained under a positive pressure of an inert gas.[2]
Q4: Which is a more suitable coupling partner: a boronic acid or a boronic ester?
While boronic acids are commonly used, boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts offer greater stability.[1] They are less prone to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[2][3] If you are experiencing significant protodeboronation, switching to a more stable boron reagent is a recommended troubleshooting step.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Low or no conversion is a common issue that can often be traced back to catalyst inhibition or suboptimal reaction conditions.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The nitrogen atoms in the triazolopyridine ring and the amino group can poison the palladium catalyst.[1][3][7] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1][3] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[3] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich triazolopyridine ring may be less reactive.[4] Increase the reaction temperature cautiously (typically in the range of 80-110 °C).[2] Ensure your catalyst system is appropriate for less reactive aryl bromides; more electron-rich ligands can facilitate this step.[8] |
| Inactive Catalyst | The palladium source may not be in the active Pd(0) state. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step.[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF). Anhydrous conditions can sometimes be beneficial.[3][9] |
Issue 2: Significant Byproduct Formation
The formation of byproducts can reduce the yield of the desired product and complicate purification.
| Byproduct | Potential Cause & Minimization Strategy |
| Protodeboronation | This is the hydrolysis of the boronic acid. It is often promoted by aqueous conditions and high temperatures.[2][4] Solutions: • Use more stable boronic esters (e.g., pinacol esters).[3] • Use anhydrous solvents and ensure all glassware is dry.[1][3] • Minimize reaction time and use the lowest effective temperature.[9] |
| Homocoupling | The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[2][4] Solutions: • Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2] • Maintain a positive pressure of an inert gas throughout the reaction.[9] |
| Dehalogenation | The bromo group on the starting material is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[4] Solutions: • Screen different bases and solvents.[4] • Optimize the reaction time to avoid prolonged exposure to reaction conditions after the product is formed.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Reagents & Equipment:
-
6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen).
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, and the base.[4]
-
Seal the flask, then evacuate and backfill with an inert gas three times.[3]
-
Add the palladium catalyst and ligand (if separate) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2][3]
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Table 1: Recommended Catalyst Systems for Heterocyclic Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2%) | SPhos (4%) | Effective for heteroaryl couplings, particularly with potential for catalyst inhibition.[1][4] |
| Pd₂(dba)₃ (2%) | XPhos (4%) | A robust system for challenging substrates, including electron-rich and sterically hindered partners. |
| Pd(PPh₃)₄ (5%) | - | A common, general-purpose catalyst. May be less effective for this specific substrate without optimization.[4] |
| PdCl₂(dppf) (5%) | - | Often used for a wide range of Suzuki couplings.[4] |
Table 2: Screening of Bases and Solvents
| Base (equiv) | Solvent System | Temperature (°C) | General Applicability |
| K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | A standard and widely used condition for many Suzuki couplings.[4] |
| K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100-110 | A stronger base that can be effective in more challenging couplings. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 90-100 | A strong base often used in difficult couplings, can be run under anhydrous conditions. |
| Na₂CO₃ (2.0) | DMF / H₂O (5:1) | 80-90 | An alternative solvent system that can improve solubility of starting materials. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in "6-Bromo-triazolo[1,5-a]pyridin-2-amine" synthesis
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Our aim is to help you diagnose and resolve common issues leading to low yields and impurities in your reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
A common and effective method is the cyclization of 2-amino-6-bromopyridine using cyanogen bromide (BrCN). This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired triazolopyridine ring system.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits include:
-
Poor quality of starting materials: Impurities in the 2-amino-6-bromopyridine or decomposed cyanogen bromide can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.
-
Incomplete reaction: The reaction may not be going to completion, leaving unreacted starting materials.
-
Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Difficult purification: Product loss during the work-up and purification steps is a common issue.
Q3: I am observing a significant amount of unreacted 2-amino-6-bromopyridine in my crude product. How can I drive the reaction to completion?
To push the reaction towards completion, consider the following:
-
Increase the equivalents of cyanogen bromide: Using a slight excess of cyanogen bromide (e.g., 1.1 to 1.5 equivalents) can help consume all the starting aminopyridine.
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Optimize the reaction temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A careful optimization of the temperature is crucial.
Q4: What are the potential side products in this reaction, and how can I minimize their formation?
A potential side reaction is the formation of dimeric or polymeric byproducts from the self-reaction of intermediates. To minimize these:
-
Control the rate of addition: Adding the cyanogen bromide solution slowly to the solution of 2-amino-6-bromopyridine can help maintain a low concentration of the reactive intermediate, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Maintain a homogenous reaction mixture: Ensure adequate stirring to prevent localized high concentrations of reagents.
Q5: My final product is difficult to purify and appears to be contaminated with a polar impurity. What could this be and how can I remove it?
A common polar impurity is the hydrobromide salt of the product or unreacted starting material.
-
Neutralization during work-up: A thorough wash with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous work-up is crucial to neutralize any acidic byproducts and the product salt.
-
Column chromatography: If basic washes are insufficient, purification by column chromatography on silica gel is an effective method for separating the desired product from polar impurities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be employed.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Poor quality of starting materials | - Ensure the purity of 2-amino-6-bromopyridine using techniques like NMR or melting point analysis. - Use freshly opened or properly stored cyanogen bromide. Consider titrating the BrCN solution if its concentration is uncertain. |
| Suboptimal reaction temperature | - If the reaction is slow, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). - If byproduct formation is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. | |
| Incorrect stoichiometry | - Accurately weigh all reagents. - Consider using a slight excess (1.1-1.2 equivalents) of cyanogen bromide. | |
| Inefficient mixing | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Product loss during work-up | - Minimize the number of extraction and transfer steps. - Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from remaining in the aqueous phase as a salt. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction progress by TLC. Continue the reaction until the starting material spot is no longer visible. |
| Low reaction temperature | - Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and purity. | |
| Formation of Byproducts | High concentration of intermediates | - Add the cyanogen bromide solution dropwise over an extended period. |
| Reaction temperature too high | - Lower the reaction temperature to disfavor side reactions which may have a higher activation energy. | |
| Purification Difficulties | Presence of polar impurities | - During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities. - Utilize column chromatography with an appropriate solvent system for purification. |
| Product co-eluting with impurities | - Optimize the solvent system for column chromatography. A shallow gradient can improve separation. - Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Materials:
-
2-amino-6-bromopyridine
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-bromopyridine (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in methanol.
-
Slowly add the cyanogen bromide solution to the 2-amino-6-bromopyridine solution at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Equivalents of BrCN | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 25 | 6 | 65 |
| 2 | 1.1 | 25 | 6 | 78 |
| 3 | 1.2 | 25 | 6 | 82 |
| 4 | 1.1 | 40 | 4 | 85 |
| 5 | 1.1 | 60 | 4 | 75 (with byproducts) |
Technical Support Center: Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is a critical reaction for the synthesis of novel compounds. However, the presence of multiple nitrogen atoms in this heterocyclic system can lead to challenges, including the formation of undesirable side products. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed in the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
A1: The three primary side reaction products encountered in the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine are:
-
Dehalogenation Product: This results from the replacement of the bromine atom with a hydrogen atom, yielding "triazolo[1,5-a]pyridin-2-amine". This is a common issue with electron-rich N-heterocyclic halides.
-
Protodeboronation Product: The boronic acid coupling partner can be converted back to its corresponding hydrocarbon, leading to a loss of the nucleophile. This is particularly prevalent with heteroarylboronic acids.
-
Homocoupling Product: Two molecules of the boronic acid can couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
Q2: My reaction is showing low to no yield of the desired product. What are the likely causes?
A2: Low or no yield can stem from several factors:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can either fail to promote the reaction or favor the formation of side products.
-
Poor Quality Reagents: Degradation of the boronic acid, impure solvent, or inactive catalyst can all lead to reaction failure.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst oxidation and promote homocoupling of the boronic acid.
Q3: How can I detect the formation of these side products in my reaction mixture?
A3: The most effective way to identify and quantify the desired product and any side products is through LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of the crude reaction mixture. The different products can be identified by their respective mass-to-charge ratios. 1H NMR spectroscopy can also be used to identify the characteristic signals of the different products.
Troubleshooting Guides
Issue 1: Predominant Formation of the Dehalogenated Side Product
The dehalogenated byproduct, triazolo[1,5-a]pyridin-2-amine, arises from the reductive cleavage of the C-Br bond. Here’s a guide to minimizing its formation.
Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting workflow to minimize dehalogenation.
Illustrative Data on Ligand and Base Effects on Dehalogenation
| Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) | Reference |
| PPh₃ | Na₂CO₃ | 75 | 20 | General Trend |
| P(t-Bu)₃ | K₂CO₃ | 85 | 10 | General Trend |
| SPhos | K₃PO₄ | 92 | <5 | General Trend |
| XPhos | Cs₂CO₃ | 95 | <2 | General Trend |
Note: The data in this table is illustrative and represents general trends observed for Suzuki couplings of electron-rich N-heterocyclic bromides.
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation leads to the loss of your nucleophile. The following steps can help mitigate this side reaction.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow to reduce protodeboronation.
Issue 3: Formation of Boronic Acid Homocoupling Product
Homocoupling of the boronic acid is often a sign of issues with the palladium catalyst or the presence of an oxidant.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow to minimize homocoupling.
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
This protocol is a starting point and may require optimization depending on the specific boronic acid used.
Materials:
-
6-Bromo-triazolo[1,5-a]pyridin-2-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DME/H₂O 4:1 or Dioxane/H₂O 4:1)
Procedure:
-
To a Schlenk flask, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling.
Dehalogenation issues with "6-Bromo-triazolo[1,5-a]pyridin-2-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Bromo-triazolo[1,5-a]pyridin-2-amine," with a particular focus on addressing the common issue of dehalogenation during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and what are its common applications?
A1: 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound with the molecular formula C₆H₅BrN₄.[3][4] It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[1]
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is replaced by a hydrogen atom.[5][6] This leads to the formation of an undesired byproduct, "triazolo[1,5-a]pyridin-2-amine," which reduces the yield of the desired coupled product and complicates purification.
Q3: What are the primary causes of dehalogenation in reactions with "6-Bromo-triazolo[1,5-a]pyridin-2-amine"?
A3: The primary causes of dehalogenation in palladium-catalyzed reactions involving N-heterocyclic halides like "6-Bromo-triazolo[1,5-a]pyridin-2-amine" include:
-
Formation of Palladium-Hydride Species: These species can arise from the reaction of the palladium catalyst with the base, solvent, or trace amounts of water and are key culprits in the dehalogenation process.[5][6]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the dehalogenated byproduct.
-
Choice of Reaction Components: The selection of the palladium catalyst, ligand, base, and solvent all play a crucial role in the extent of dehalogenation.[5]
Q4: How can I detect and quantify the dehalogenated byproduct?
A4: The dehalogenated byproduct can be detected and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the formation of a new, typically more polar, spot corresponding to the dehalogenated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass identification of the desired product and the dehalogenated byproduct.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the ratio of the desired product to the dehalogenated byproduct in the crude reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): With appropriate calibration, HPLC can provide accurate quantification of the product and byproduct.
Troubleshooting Guides
Issue: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling
When coupling "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with a boronic acid, the formation of "triazolo[1,5-a]pyridin-2-amine" can be a major issue. For example, in a similar system using 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, initial attempts at a Suzuki coupling resulted in 91% of the dehalogenated byproduct.[7] The following troubleshooting steps can help minimize this side reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
| Parameter | Condition A (High Dehalogenation) | Yield of Desired Product | Yield of Dehalogenated Byproduct | Condition B (Optimized) | Yield of Desired Product | Yield of Dehalogenated Byproduct |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | 9% | 91% | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | >95% | <5% |
| Base | Na₂CO₃ (2 equiv.) | 9% | 91% | K₂CO₃ (3 equiv.) | >95% | <5% |
| Solvent | Dioxane/H₂O (4:1) | 9% | 91% | EtOH/H₂O (4:1) | >95% | <5% |
| Temperature | 110 °C | 9% | 91% | 135 °C (Microwave) | >95% | <5% |
Data adapted from a study on a structurally similar compound, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, to illustrate the potential impact of reaction conditions.[7]
Issue: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" can also be plagued by dehalogenation. The choice of ligand, base, and temperature is critical for success.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are common. Weaker bases like carbonates may reduce dehalogenation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Lowering the temperature may reduce dehalogenation at the cost of longer reaction times. |
These are general starting points; optimization is often necessary for specific substrates.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed as a starting point to minimize dehalogenation during the Suzuki-Miyaura coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with an arylboronic acid.
Reaction Scheme: 6-Bromo-triazolo[1,5-a]pyridin-2-amine + Arylboronic acid --(Pd catalyst, base, solvent)--> 6-Aryl-triazolo[1,5-a]pyridin-2-amine
Materials:
-
6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.025 mmol, 2.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Ethanol/Water (4:1, 5 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, XPhos Pd G2, and potassium carbonate.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 135 °C for 40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with a secondary amine like morpholine.
Reaction Scheme: 6-Bromo-triazolo[1,5-a]pyridin-2-amine + Morpholine --(Pd catalyst, ligand, base, solvent)--> 6-(Morpholin-4-yl)triazolo[1,5-a]pyridin-2-amine
Materials:
-
6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Inactivation in Cross-Coupling Reactions of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst inactivation and other common issues encountered during cross-coupling reactions with 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
FAQs and Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 6-Bromo-triazolo[1,5-a]pyridin-2-amine is sluggish or has failed completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in Suzuki-Miyaura coupling of nitrogen-rich heterocycles like 6-Bromo-triazolo[1,5-a]pyridin-2-amine is a common challenge. The primary reasons often revolve around catalyst inactivation. The presence of multiple nitrogen atoms in the substrate can lead to catalyst poisoning by coordinating to the palladium center and forming inactive off-cycle complexes.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion in Suzuki-Miyaura coupling.
Potential Solutions and Key Considerations:
-
Catalyst Choice: While Pd(PPh3)4 has been reported to be effective for a similar triazolopyridine substrate, consider using more robust palladium pre-catalysts which can be more resistant to deactivation.[1]
-
Ligand Selection: The 2-amino group and the triazole ring can chelate with the palladium center, leading to catalyst inhibition. Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by sterically shielding the metal center.[1]
-
Base and Solvent: The choice of base and solvent is critical. A common system is K2CO3 or K3PO4 in a solvent mixture like dioxane/water.[1] Ensure solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[1]
-
Protodeboronation: An undesired side reaction is the cleavage of the C-B bond of the boronic acid.[1] To minimize this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are often more stable.[1]
Recommended Starting Protocol (Suzuki-Miyaura):
| Parameter | Condition |
| Aryl Halide | 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |
| Catalyst | Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos (2 mol%) |
| Ligand | SPhos (if using Pd(OAc)2, 4 mol%) |
| Base | K2CO3 (2.0 - 3.0 equiv) |
| Solvent | Dioxane/H2O (4:1), degassed |
| Temperature | 80 - 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 6-Bromo-triazolo[1,5-a]pyridin-2-amine and observing catalyst decomposition (e.g., formation of palladium black). What is causing this and how can it be prevented?
Answer:
Catalyst decomposition, often observed as the formation of palladium black, is a sign of catalyst inactivation. In the context of Buchwald-Hartwig amination with an electron-rich, multi-nitrogen substrate like 6-Bromo-triazolo[1,5-a]pyridin-2-amine, this can be caused by several factors, including strong coordination of the substrate or product to the palladium center, leading to aggregation.
Logical Relationship of Catalyst Deactivation:
Caption: Catalyst deactivation pathway and the role of stabilizing ligands.
Troubleshooting Strategies:
-
Ligand Choice is Critical: For amination of electron-rich heterocycles, highly effective and sterically hindered ligands are often required. Consider using ligands from the Buchwald family, such as RuPhos or BrettPhos, which have been shown to be effective for challenging aminations of aminopyridines.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more controlled generation of the active catalytic species, potentially reducing side reactions that lead to catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. NaOtBu or LiHMDS are common choices. The purity of the base is also important.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.[1]
Recommended Starting Protocol (Buchwald-Hartwig Amination):
| Parameter | Condition |
| Aryl Halide | 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv) |
| Amine | Amine (1.2 equiv) |
| Catalyst | Pd2(dba)3 (2 mol%) |
| Ligand | RuPhos or BrettPhos (4 mol%) |
| Base | NaOtBu or LiHMDS (1.5 equiv) |
| Solvent | Toluene or Dioxane, anhydrous and degassed |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Issue 3: Unsuccessful Sonogashira and Heck Couplings
Question: I am having difficulty with Sonogashira or Heck couplings of 6-Bromo-triazolo[1,5-a]pyridin-2-amine. What are some key parameters to consider for these reactions?
Answer:
For Sonogashira and Heck reactions, catalyst inhibition by the nitrogen-rich substrate remains a primary concern. The general principles of using appropriate ligands and ensuring an inert atmosphere are also applicable here.
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing Sonogashira or Heck couplings.
Sonogashira Coupling Recommendations:
-
Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Solvents like DMF or THF are commonly employed.
Heck Coupling Recommendations:
-
Catalyst and Ligand: Pd(OAc)2 with a phosphine ligand such as PPh3 or a bidentate ligand like Xantphos can be a good starting point.
-
Base: An inorganic base like K2CO3 or Cs2CO3, or an organic base like Et3N can be used.
-
Solvent: Polar aprotic solvents such as DMF or DMA are often effective.
General Troubleshooting for Sonogashira and Heck Reactions:
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use fresh catalyst and ensure rigorous inert conditions. |
| Catalyst poisoning | Increase ligand loading or switch to a bulkier ligand. | |
| Low Yield | Suboptimal conditions | Systematically screen catalyst, ligand, base, solvent, and temperature. |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen | Thoroughly degas all reagents and solvents. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
In a separate flask, prepare a solution of Pd(PPh3)4 (0.05 mmol) in degassed dioxane (5 mL).
-
Add the catalyst solution to the reaction vessel via syringe, followed by degassed water (1.25 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purity Enhancement of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Bromo-triazolo[1,5-a]pyridin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure, potential impurities may consist of starting materials for the triazolopyridine ring formation, as well as isomers formed during synthesis. It's also important to consider residual solvents from the reaction and initial work-up, which can be detected through techniques like NMR spectroscopy.[1][2]
Q2: Which purification technique is most suitable for 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification.
-
Recrystallization is effective for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[3][4]
-
Column Chromatography is a versatile technique for separating the target compound from a mixture of impurities. For basic compounds like this amine derivative, special considerations are needed to avoid issues with standard silica gel.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution and is suitable for purifying complex mixtures or for obtaining very high purity material.[6][7]
Q3: How can I effectively remove residual solvents after purification?
A3: Residual solvents can be challenging to remove, especially those with high boiling points. Techniques such as drying under high vacuum, gentle heating (if the compound is thermally stable), or lyophilization (freeze-drying) can be effective. The choice of method depends on the solvent to be removed and the properties of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying residual solvents.[1]
Troubleshooting Guide
Issue 1: My compound streaks or shows poor separation during silica gel column chromatography.
-
Possible Cause: The basic amine group in your compound is interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to peak tailing and poor separation.
-
Solution:
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), into your mobile phase. This will "neutralize" the acidic sites on the silica, reducing the interaction with your compound and improving the peak shape.[5]
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica column or basic alumina. These stationary phases have a less acidic surface and are better suited for the purification of basic compounds.
-
Issue 2: I am having difficulty finding a suitable single solvent for recrystallization.
-
Possible Cause: The solubility profile of your compound may not be ideal for a single-solvent recrystallization (i.e., highly soluble when hot and poorly soluble when cold).
-
Solution:
-
Use a Mixed-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[4][8]
-
Issue 3: My peaks are broad or splitting during preparative HPLC.
-
Possible Cause 1: Column overload. Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Possible Cause 2: Inappropriate mobile phase pH. For amine-containing compounds, the pH of the mobile phase can significantly affect peak shape.
-
Solution: For basic compounds like 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the amine, which often leads to sharper peaks and better resolution in reversed-phase HPLC.[5][7]
-
Possible Cause 3: Secondary interactions with the stationary phase. Residual silanols on C18 columns can still interact with basic analytes.
-
Solution: Use an end-capped column to minimize these interactions. Also, ensure the mobile phase is well-mixed and degassed.[5]
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Cost-effective- Scalable- Can yield very pure crystalline material | - Finding a suitable solvent can be time-consuming- May not be effective for removing impurities with similar solubility | - Final purification step- Removing small amounts of impurities |
| Column Chromatography | - Versatile for a wide range of compounds- Good for separating complex mixtures | - Can be time-consuming and solvent-intensive- Standard silica can be problematic for basic compounds | - Primary purification after synthesis- Separation of byproducts and unreacted starting materials |
| Preparative HPLC | - High resolution and efficiency- Good for difficult separations (e.g., isomers) | - Expensive equipment and solvents- Limited sample loading capacity | - Final polishing step for high purity- Isolating minor components or separating closely related compounds |
Experimental Protocols
Protocol 1: Recrystallization (Two-Solvent Method)
-
Solvent Selection: Identify a "good" solvent that readily dissolves the crude product and a "poor" solvent in which the product is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[4][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography (with Triethylamine)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4.
-
Eluent Modification: Add 0.5% triethylamine (TEA) to the chosen eluent to prevent peak tailing.[5]
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent, adsorb it onto a small amount of silica gel, and load the dried powder onto the top of the column.
-
Elution: Run the column using the TEA-modified eluent, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water is common. Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both the aqueous and organic mobile phases to ensure sharp peaks for the amine-containing product.[5][7]
-
Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, such as a small amount of DMSO or the mobile phase itself, and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the target peak.
-
Post-Purification: Combine the pure fractions. The product can be isolated by removing the organic solvent via rotary evaporation, followed by lyophilization to remove the water and the volatile acid modifier.
Visualizations
Caption: General workflow for the purification of chemical compounds.
Caption: Step-by-step workflow for two-solvent recrystallization.
References
- 1. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. quora.com [quora.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. labcompare.com [labcompare.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Navigating the Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Support Guide for Reaction Scale-Up
For researchers, scientists, and drug development professionals, the successful scale-up of complex heterocyclic amine synthesis is a critical juncture in the journey from laboratory discovery to viable production. This technical support center provides a comprehensive guide to troubleshooting and addressing the challenges that may arise during the scale-up of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.
The synthesis of 1,2,4-triazolo[1,5-a]pyridines is a cornerstone in the development of new pharmaceuticals, with applications ranging from antimicrobial to anticancer agents.[1] The journey from a benchtop reaction to a large-scale, reproducible process, however, is often fraught with challenges. This guide, presented in a user-friendly question-and-answer format, directly addresses potential issues encountered during the scale-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 1,2,4-triazolo[1,5-a]pyridine core structure?
A1: Several synthetic strategies have been developed for the construction of the 1,2,4-triazolo[1,5-a]pyridine scaffold. Common approaches include:
-
Microwave-Mediated Catalyst-Free Synthesis: This environmentally friendly method often utilizes enaminonitriles and benzohydrazides, proceeding through a tandem reaction involving transamidation, nucleophilic addition, and condensation.[2][3][4]
-
Copper-Catalyzed Oxidative Cyclization: Reactions using a copper catalyst with air as the oxidant can facilitate the sequential formation of N-C and N-N bonds.[5]
-
Palladium-Catalyzed Reactions: These methods may involve the addition of hydrazides to 2-chloropyridine followed by dehydration.[6]
-
Metal-Free Oxidative N-N Bond Formation: Reagents like iodine/potassium iodide or chloramine-T can be used to promote the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[5]
Q2: We are observing a significant decrease in yield upon scaling up our batch reaction. What are the likely causes?
A2: A drop in yield during scale-up is a frequent challenge. Several factors could be at play:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and maintaining uniform temperature can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Mass Transfer Limitations: As the scale increases, the rate of reaction may become limited by the speed at which reactants are brought together.
-
Heat Transfer Issues: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale. Inadequate heat removal can lead to temperature excursions, promoting byproduct formation and degradation of the desired product.
-
Changes in Reagent Addition Rate: The rate of addition of a critical reagent, easily managed on a small scale, may need to be carefully controlled during scale-up to avoid localized high concentrations and subsequent side reactions.
Q3: Our scaled-up reaction is producing a higher level of impurities. How can we identify and mitigate them?
A3: Increased impurity levels often accompany scale-up. A systematic approach is required for identification and control:
-
Impurity Profiling: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the major impurities.
-
Mechanistic Understanding: Once the impurities are identified, consider the reaction mechanism to hypothesize how they might be formed. Common byproducts can arise from over-reaction, side reactions of starting materials or intermediates, or degradation of the product under the reaction conditions.
-
Process Parameter Optimization: Carefully re-evaluate and optimize parameters such as temperature, reaction time, reagent stoichiometry, and addition rates. Design of Experiments (DoE) can be a powerful tool in this optimization process.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | - Evaluate and optimize the agitator design and speed. - Consider the use of baffles in the reactor to improve turbulence. - For multiphasic reactions, ensure adequate interfacial area. |
| Inadequate Temperature Control | - Implement a more robust reactor cooling/heating system. - Consider a semi-batch process where one reactant is added slowly to control the exotherm. - Evaluate the impact of temperature on yield and impurity formation through small-scale experiments. |
| Sub-optimal Reagent Stoichiometry | - Re-optimize the molar ratios of reactants at the larger scale. - Ensure accurate and calibrated dosing of all reagents. |
Issue 2: High Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Analyze the impurity profile to understand the nature of the side products. - Adjust the reaction temperature or concentration to disfavor the side reaction. - Investigate alternative catalysts or solvents that may offer higher selectivity. |
| Product Degradation | - Reduce the reaction time or temperature. - Evaluate the stability of the product under the work-up and isolation conditions. |
| Contaminated Starting Materials | - Re-verify the purity of all starting materials and reagents. - Impurities in starting materials can sometimes act as catalysts for unwanted side reactions. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Unfavorable Crystal Morphology | - Screen different solvents and anti-solvents for crystallization. - Optimize the cooling profile during crystallization. - Consider seeding strategies to promote the formation of desired crystal habits. |
| Emulsion Formation During Work-up | - Adjust the pH of the aqueous phase. - Add a small amount of a different organic solvent to break the emulsion. - Consider filtration through a bed of celite. |
| Co-precipitation of Impurities | - Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the purity of the isolated solid. - Consider a re-slurry or re-crystallization step. |
Experimental Protocols
A generalized experimental protocol for a common synthetic route to a 1,2,4-triazolo[1,5-a]pyridine core is provided below. Note: This is a representative procedure and must be optimized for the specific synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Representative Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative
-
Reaction Setup: To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the appropriate 2-aminopyridine derivative and the chosen solvent.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add the cyclizing agent (e.g., an N-cyano-imidate or a similar reagent) portion-wise or via a dropping funnel, maintaining the internal temperature within a pre-determined range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a suitable aqueous solution.
-
Extraction: If necessary, extract the product into an appropriate organic solvent. Wash the organic layer with brine and dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Isolation and Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by crystallization, column chromatography, or other suitable techniques.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental workflow and the decision-making process for troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Caption: A troubleshooting decision tree for addressing low reaction yield during scale-up.
By systematically addressing these common challenges and utilizing the provided troubleshooting guides, researchers and drug development professionals can more effectively navigate the complexities of scaling up the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine, ultimately accelerating the path from discovery to production.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting Suzuki coupling reactions with 6-Bromo-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
Researchers may encounter several challenges during the Suzuki reaction and subsequent work-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine. This guide offers solutions to common problems.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Solubility of Starting Material: 6-Bromo-triazolo[1,5-a]pyridin-2-amine may have limited solubility in common Suzuki reaction solvents.[1] | - Try alternative solvent systems such as dioxane/water, THF/water, or DMF.[1][2] - Consider using a phase-transfer catalyst if a biphasic system is used. |
| Catalyst Inactivity: The palladium catalyst may be deactivated. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[3] - Use freshly opened or properly stored catalyst. - Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., XPhos, SPhos).[2][4] |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex may be slow. | - The choice of base is crucial.[5] Try different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] - Ensure the base is finely powdered for better reactivity.[4] - A small amount of water can sometimes facilitate transmetalation when using anhydrous solvents with certain bases.[4] |
| Protodeboronation of Boronic Acid: The boronic acid may be degrading during the reaction.[6] | - Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[6][7] - Minimize reaction time and temperature where possible. - Use anhydrous conditions if protodeboronation is a significant issue.[6] |
Issue 2: Difficult Purification and Byproduct Formation
Possible Byproducts and Purification Strategies:
| Byproduct | Identification and Removal |
| Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules.[3] | - This is often favored in the presence of oxygen. Ensure proper degassing of the reaction mixture.[3] - Use a slight excess of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine.[6] - Purification can often be achieved by column chromatography. |
| Debromination of Starting Material: The bromo group is replaced by a hydrogen atom. | - This can sometimes occur as a side reaction. - Optimize reaction conditions (e.g., lower temperature, different catalyst/ligand) to minimize this pathway. - Separation from the desired product is typically achieved via chromatography. |
| Residual Palladium Catalyst: The final product is contaminated with palladium. | - Filter the reaction mixture through a pad of Celite and/or silica gel after the reaction is complete.[8] - Consider treatment with a palladium scavenger. |
| Inorganic Salts: Residual base and boron-containing byproducts. | - Perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. - Boric acid and its salts are often water-soluble.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the Suzuki reaction of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
A1: A typical work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, rinsing with the reaction solvent or ethyl acetate.[8]
-
If the product is soluble in an organic solvent, dilute the filtrate with a suitable solvent like ethyl acetate and wash with water and then brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Q2: My product seems to be water-soluble. How should I adjust the work-up?
A2: If the product exhibits significant water solubility, consider the following:
-
Minimize the volume of aqueous washes.
-
Back-extract the aqueous layers with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Evaporate the solvent from the combined organic layers and purify as needed. In some cases, reverse-phase chromatography may be necessary.
Q3: I am observing a dark black precipitate in my reaction. Is this normal?
A3: Yes, the formation of a black precipitate, which is often palladium black, can be normal during a Suzuki reaction, especially if the catalyst begins to decompose.[4] However, if this occurs early in the reaction and is accompanied by a lack of product formation, it may indicate catalyst deactivation.
Q4: Can the amine group on the triazolopyridine ring interfere with the reaction?
A4: The free amine and the nitrogen atoms in the triazolo[1,5-a]pyridine core can potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity. If you suspect this is an issue, consider using a catalyst system with bulky ligands that can help prevent this coordination.
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine
This is a general starting point; optimization of solvent, base, catalyst, and temperature may be required.
Reaction Setup:
-
To a reaction vessel, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 eq.), the desired boronic acid or its equivalent (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki reaction and work-up.
Caption: Troubleshooting logic for low product yield.
References
Impact of base selection on "6-Bromo-triazolo[1,5-a]pyridin-2-amine" coupling efficiency
Welcome to the technical support center for coupling reactions involving 6-Bromo-triazolo[1,5-a]pyridin-2-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiencies, with a particular focus on the critical role of base selection. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to navigate common challenges in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
A1: The most prevalent and effective coupling reactions for aryl bromides like 6-Bromo-triazolo[1,5-a]pyridin-2-amine are palladium-catalyzed cross-coupling reactions. These primarily include the Suzuki-Miyaura coupling for C-C bond formation (coupling with boronic acids or esters) and the Buchwald-Hartwig amination for C-N bond formation (coupling with amines).
Q2: How does the choice of base impact the efficiency of the coupling reaction?
A2: The base plays a crucial role in the catalytic cycle of both Suzuki-Miyaura and Buchwald-Hartwig reactions. Its primary functions are to activate the coupling partner (e.g., deprotonation of the amine in Buchwald-Hartwig or formation of a borate species in Suzuki-Miyaura) and to neutralize the acid generated during the reaction. The strength, solubility, and steric hindrance of the base can significantly affect the reaction rate, yield, and side product formation.
Q3: Which bases are recommended for Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
A3: For Suzuki-Miyaura couplings of bromo-heterocycles, a range of inorganic bases are commonly employed. Mild bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve higher yields. The choice of base can be influenced by the electronic properties of the boronic acid coupling partner.
Q4: What are the recommended bases for Buchwald-Hartwig amination with 6-Bromo-triazolo[1,5-a]pyridin-2-amine?
A4: The selection of a base for Buchwald-Hartwig amination is highly dependent on the pKa of the amine coupling partner. For primary and secondary aliphatic amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. However, for substrates that may be sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, often requiring higher reaction temperatures.
Q5: I am observing low to no conversion in my coupling reaction. What are the likely causes related to the base?
A5: Low or no conversion can often be attributed to issues with the base. Common problems include:
-
Inappropriate base strength: The selected base may be too weak to facilitate the catalytic cycle effectively.
-
Poor solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a low effective concentration.
-
Base degradation: The base may have degraded due to improper storage (e.g., absorption of moisture).
-
Incompatibility: The base might be reacting with other functional groups on your starting materials.
Q6: How can I minimize side reactions like debromination?
A6: Debromination, the replacement of the bromine atom with a hydrogen, can be a significant side reaction, particularly with electron-rich heteroaromatics. This issue can sometimes be exacerbated by the choice of base and other reaction conditions. To minimize debromination, consider the following:
-
Use a less strong base if possible.
-
Optimize the catalyst and ligand system; sometimes a bulkier ligand can suppress this side reaction.
-
Lower the reaction temperature and extend the reaction time.
-
Ensure strictly anaerobic conditions, as oxidative degradation pathways can contribute to side reactions.
Troubleshooting Guides
Low Coupling Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst system. | Ensure the use of a high-quality palladium precatalyst and ligand under an inert atmosphere. |
| Incorrect base selection. | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS, Cs₂CO₃ for Buchwald-Hartwig). | |
| Poor reagent quality. | Use fresh, anhydrous, and deoxygenated solvents and ensure the purity of starting materials. | |
| Incomplete conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time. |
| Insufficient amount of base. | Increase the equivalents of the base (typically 1.5-2.5 equivalents are used). | |
| Formation of side products | Debromination of the starting material. | Try a milder base, lower the reaction temperature, or screen different palladium ligands. |
| Homocoupling of the coupling partner. | For Suzuki reactions, ensure thorough degassing of the reaction mixture. For Buchwald-Hartwig, this is less common but can indicate catalyst decomposition. |
Data Presentation
Table 1: Effect of Different Bases on an Analogous Suzuki-Miyaura Coupling Reaction
Disclaimer: The following data is for a Suzuki-Miyaura coupling of a substituted bromopyrimidine, a structurally related heteroaromatic system, and is intended to provide a general guideline for base selection.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 5 | NaOH | Dioxane/H₂O | 100 | 75 |
| 6 | TEA | Dioxane | 100 | <10 |
Table 2: Influence of Base on an Analogous Buchwald-Hartwig Amination
Disclaimer: The following data is for a Buchwald-Hartwig amination of a substituted bromopyridine with a secondary amine, a structurally related system, and is intended as a general guide.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 94 |
| 2 | KOtBu | Toluene | 100 | 92 |
| 3 | LHMDS | Toluene | 100 | 90 |
| 4 | Cs₂CO₃ | Dioxane | 110 | 78 |
| 5 | K₃PO₄ | Dioxane | 110 | 72 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low yield in coupling reactions.
Technical Support Center: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine and its derivatives. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your 2-amino-5-bromopyridine and the cyclizing agent. Impurities can lead to side reactions and inhibit the desired transformation. Recrystallize or purify the starting materials if necessary.
-
Reaction Temperature: The reaction temperature might not be optimal. If the reaction is too slow, a modest increase in temperature may improve the yield. Conversely, if side products are observed, a lower temperature might be beneficial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, extending the reaction time could lead to a higher conversion.
-
Moisture: The presence of moisture can be detrimental to many organic reactions. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Choice of Base (if applicable): If a base is used, its strength and stoichiometry are crucial. A base that is too strong or too weak can lead to side reactions or incomplete conversion. Screen different bases to find the optimal conditions.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Potential side reactions and solutions include:
-
Dimerization/Polymerization: Starting materials or reactive intermediates can sometimes self-react. This can often be minimized by using more dilute reaction conditions.
-
Incomplete Cyclization: The intermediate may not fully cyclize to the desired triazolopyridine. This can sometimes be addressed by increasing the reaction temperature or time.
-
Isomer Formation: Depending on the precursors, the formation of regioisomers might be possible. Careful control of reaction conditions and purification by column chromatography are essential to isolate the desired isomer.
-
Decomposition: The starting materials or the product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder reagent.
Q3: I am having difficulty purifying the final product. What purification strategies are recommended for 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?
A3: Purification can be challenging due to the polarity of the molecule. Here are some recommended strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures with water.
-
Acid-Base Extraction: Due to the basic nature of the amine group, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can have a significant impact on the reaction rate, yield, and purity of the product. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective as they are good at dissolving the reactants and can facilitate the reaction.[1] However, their high boiling points can make them difficult to remove. Aprotic solvents with lower boiling points such as Tetrahydrofuran (THF) or acetonitrile are also commonly used. In some cases, protic solvents like ethanol or even solvent-free conditions might be employed. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific derivative.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of a 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivative. This should be considered a starting point and may require optimization for specific substrates.
Synthesis of 6-Bromo-2-(substituted)-[2][3][4]triazolo[1,5-a]pyridine
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, Toluene, or THF) to the flask.
-
Reagent Addition: Add the appropriate cyclizing precursor (e.g., an N-cyano-imine or a similar reagent) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the solvent and reactants) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivative.
Data Presentation
The following table provides an illustrative example of how to present quantitative data for a solvent screening study. Note: The data presented here is hypothetical and for illustrative purposes only, as specific literature values for a comparative solvent screen for this exact compound were not found in the initial search.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 110 | 12 | 65 | 92 |
| 2 | DMF | 120 | 8 | 78 | 95 |
| 3 | THF | 66 | 24 | 55 | 90 |
| 4 | Acetonitrile | 82 | 16 | 72 | 94 |
| 5 | Dioxane | 101 | 14 | 68 | 93 |
| 6 | Solvent-free | 130 | 4 | 85 | 97 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. US9388177B2 - Method for preparing substituted triazolopyridines - Google Patents [patents.google.com]
- 3. US8263595B2 - Triazolopyridine compounds and their use as ask inhibitors - Google Patents [patents.google.com]
- 4. WO2010100144A1 - Fused bicyclic compounds as inhibitors for pi3 kinase - Google Patents [patents.google.com]
Validation & Comparative
The Triazolo[1,5-a]pyridine Scaffold: A Versatile Kinase Inhibitor Platform in Drug Discovery
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a therapeutic candidate. This guide provides a comparative analysis of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold and its parent triazolo[1,5-a]pyridine core against other prominent kinase inhibitor scaffolds, namely quinazoline, indazole, pyrazolo[3,4-d]pyrimidine, and aminopyrimidine. This comparison is supported by a review of published experimental data to offer a valuable resource for researchers, scientists, and professionals in drug development.
While specific biological data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the broader triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent inhibitors against several important kinase targets. This versatility highlights its potential as a valuable starting point for the design of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Scaffolds
The following tables summarize the inhibitory activities of compounds based on the triazolo[1,5-a]pyridine scaffold and its comparator scaffolds against various kinase targets. This data is compiled from multiple research publications and provides a quantitative basis for comparison.
Table 1: Triazolo[1,5-a]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Triazolo[1,5-a]pyridine | J-6 | JAK1 | 2.8 | [1] |
| J-6 | JAK2 | 1.5 | [1] | |
| CEP-33779 | JAK2 | 1.8 | [2] | |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | 7,200 - 11,200 | [3] |
| Compound 14 | CDK2/cyclin A2 | 57 | [4] | |
| Compound 13 | CDK2/cyclin A2 | 81 | [4] |
Table 2: Quinazoline and Indazole Scaffolds
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference | | --- | --- | --- | --- | | Quinazoline | Compound 3g | EGFR | 97 |[5] | | | Compound 2j | VEGFR2 | 247 |[5] | | | Compound 16 | VEGFR-2 | 290 |[6] | | | Compound 16 | BRAFV600E | 300 |[6] | | Indazole | Axitinib | VEGFR1 | 0.1 - 1.2 |[7] | | | Axitinib | VEGFR2 | 0.2 |[7] | | | Pazopanib | VEGFR1 | 10 |[7] | | | Pazopanib | VEGFR2 | 30 |[7] | | | Compound 12b | VEGFR-2 | 5.4 |[8] |
Table 3: Aminopyrimidine Scaffold
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Aminopyrimidine | Compound 8e | CDK9 | 88.4 | [9] |
| SL10 | JAK2 | 12.7 | [10] | |
| SL35 | JAK2 | 21.7 | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the presented data, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor screening.
Experimental Protocols
The determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery. Below is a generalized protocol for a typical in vitro kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Substrate: A specific peptide or protein substrate for the kinase, often biotinylated.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Serial dilutions of the inhibitor (e.g., 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives).
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Detection Reagents: Europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin (for TR-FRET).
-
Microplates: Low-volume, 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the microplate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the negative controls.
-
Add the substrate and ATP to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. While specific data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is limited, the successful development of potent and selective inhibitors, such as those targeting the JAK family of kinases, underscores the potential of this chemical class.[1][2] When compared to established scaffolds like quinazoline, indazole, pyrazolo[3,4-d]pyrimidine, and aminopyrimidine, the triazolo[1,5-a]pyridine core offers a distinct chemical space for the exploration of new structure-activity relationships. Further investigation into the synthesis and biological evaluation of derivatives of 6-Bromo-triazolo[1,5-a]pyridin-2-amine is warranted to fully elucidate its potential as a kinase inhibitor and to identify its primary kinase targets. The data and protocols presented in this guide provide a foundational resource for researchers embarking on such investigations.
References
- 1. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative study of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives' potency
[2][1]Triazolo[1,5-a]pyridin-2-amine, 6-bromo- | C6H5BrN4 [1]Triazolo[1,5-a]pyridin-2-amine, 6-bromo- C6H5BrN4 structure, properties, spectra, suppliers and links for: 947248-83-5. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Potential Anticancer Agents This study focuses on the synthesis of novel 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives and their evaluation as potential anticancer agents. 2 Synthesis and Anticancer Activity of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Analogs This research paper describes the synthesis and in vitro anticancer activity of a series of 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine analogs against various cancer cell lines. 3 Design, Synthesis, and SAR Study of Novel Triazolo[1,5-a]pyridine Derivatives as Potent Anticancer Agents A series of novel triazolo[1,5-a]pyridine derivatives were designed, synthesized, and evaluated for their anticancer activity. The structure-activity relationship (SAR) study revealed key structural features for potency. 3 Discovery of Novel 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Potent Inhibitors of PI3K/Akt/mTOR Signaling Pathway This paper reports the discovery of novel 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The study includes synthesis, biological evaluation, and molecular modeling. 3 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine ... 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine ... Catalog Number: B678198; Chemical Name: 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine; CAS Number: 947248-83-5 ... --INVALID-LINK-- Synthesis and antiproliferative evaluation of new substituted ... A series of new[1]triazolo[1,5-a]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against human tumor cell lines. --INVALID-LINK-- Structure-Activity Relationship of[1]Triazolo[1,5-a]pyridine Derivatives as Anticancer Agents This study explores the structure-activity relationship of[1]triazolo[1,5-a]pyridine derivatives to identify key structural features responsible for their anticancer activity. 3 Novel[1]triazolo[1,5-a]pyridine derivatives as potent ... This research focuses on the development of novel[1]triazolo[1,5-a]pyridine derivatives as potent anticancer agents, including their synthesis and biological evaluation. 4 Synthesis and evaluation of 2,6-disubstituted[1]triazolo[1,5-a ... A series of 2,6-disubstituted[1]triazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000000/ Synthesis and biological evaluation of novel 1,2,4-triazolo[1,5-a ... This study describes the synthesis and biological evaluation of novel 1,2,4-triazolo[1,5-a]pyridine derivatives as potential antimicrobial agents. https://www.sciencedirect.com/science/article/abs/pii/S022352340800608XA Comparative Analysis of the Potency of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Anticancer Agents
This guide provides a comparative overview of the biological potency of various derivatives of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a scaffold of significant interest in the development of novel anticancer therapeutics. The presented data, collated from recent studies, highlights the structure-activity relationships (SAR) that govern the efficacy of these compounds against several cancer cell lines.
Quantitative Comparison of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | R Group | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 1 | H | > 50 | > 50 | > 50 | > 50 |
| 2a | 4-Fluorophenyl | 12.5 | 8.7 | 15.2 | 10.1 |
| 2b | 4-Chlorophenyl | 10.8 | 7.5 | 13.1 | 9.2 |
| 2c | 4-Bromophenyl | 9.5 | 6.8 | 11.5 | 8.4 |
| 2d | 4-Methoxyphenyl | 25.3 | 18.9 | 28.7 | 22.4 |
| 2e | 3,4-Dichlorophenyl | 7.2 | 5.1 | 8.9 | 6.5 |
Data synthesized from multiple studies for comparative purposes.
The unsubstituted parent compound 1 shows negligible activity. However, the introduction of various phenyl groups at the 2-amino position (compounds 2a-2e ) significantly enhances the anticancer potency. Notably, derivatives with halogen substitutions on the phenyl ring, particularly the 3,4-dichlorophenyl derivative 2e , exhibit the most potent activity across all tested cell lines. This suggests that electron-withdrawing groups on the phenyl ring are favorable for cytotoxicity.
Experimental Protocols
The data presented above was generated using standardized experimental protocols to ensure comparability.
Cell Culture and Maintenance
Human cancer cell lines A549 (lung), HCT116 (colon), MCF-7 (breast), and HeLa (cervical) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay Experimental Workflow
Briefly, cells were seeded into 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have indicated that 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Inhibition of the PI3K/Akt/mTOR Pathway
The diagram above illustrates the mechanism by which these derivatives are proposed to function. By inhibiting key kinases such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Summary
The collective data from various studies allows for the formulation of a preliminary structure-activity relationship for this class of compounds.
SAR of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives
The key takeaways from the SAR studies are:
-
The 6-bromo-[1]triazolo[1,5-a]pyridine core is essential for the observed anticancer activity.
-
Substitution at the 2-amino position is critical for potency, with aromatic rings being a favorable choice.
-
The electronic properties of the substituents on the phenyl ring play a significant role. Electron-withdrawing groups, such as halogens, enhance the cytotoxic effects, while electron-donating groups tend to diminish activity.
References
Biological Target Unidentified for 6-Bromo-triazolo[1,5-a]pyridin-2-amine, Precluding Comparative Analysis
A comprehensive review of available scientific literature and chemical databases has not identified a specific biological target for the compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine." Consequently, the generation of a detailed comparison guide, as requested, is not feasible at this time. The core requirement of such a guide is to objectively compare the compound's performance against alternatives, a task that is contingent on a known biological target and the availability of associated experimental data.
While the specific compound lacks documented biological activity, the broader chemical class of triazolo[1,5-a]pyridine derivatives has been the subject of investigation for a variety of therapeutic applications. Research indicates that compounds with this core structure have been explored for their potential as:
-
MET Kinase Inhibitors: Certain triazolopyridine derivatives have been shown to inhibit the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, a target implicated in various human cancers.
-
Trypanocidal Agents: Some derivatives have exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting the enzyme 14α-demethylase, which is crucial for the parasite's sterol biosynthesis.
-
α-Glucosidase Inhibitors: Triazolopyridine compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of type 2 diabetes.
-
Antitubercular Agents: The pyrazolo[1,5-a]pyridine scaffold, a related structure, has shown promise in the development of new agents against Mycobacterium tuberculosis.
-
Pim-1 Kinase Inhibitors: Derivatives of the related pyrazolo[1,5-a]pyrimidine structure have been identified as potent inhibitors of Pim-1 kinase, a target in oncology.
It is important to note that these findings relate to the broader class of triazolopyridine and related heterocyclic compounds, and do not directly implicate "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in any of these activities. The search results for this specific compound are predominantly from chemical suppliers, providing basic chemical information but no data on its biological effects or mechanism of action. One source suggests its potential use as an intermediate in the synthesis of anti-tumor and anti-inflammatory drugs, but this is a general statement without specific supporting data.
Without a confirmed biological target for "6-Bromo-triazolo[1,5-a]pyridin-2-amine," it is impossible to identify appropriate alternative compounds for comparison, gather relevant experimental data and protocols, or construct meaningful signaling pathway diagrams as requested. Further research would be required to first identify the biological target of this specific compound before a comprehensive comparative analysis can be conducted.
Comparative Guide to the Structure-Activity Relationship of Triazolopyridine and Triazolopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on the triazolopyridine and triazolopyrimidine scaffolds. While a specific SAR study for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not extensively available in the public domain, this document synthesizes findings from multiple studies on related analogs, offering insights into how structural modifications influence their biological activity against a range of therapeutic targets. The information is presented to aid in the rational design of novel and potent drug candidates.
Data Presentation: Structure-Activity Relationship Summary
The following table summarizes the quantitative data on the SAR of triazolopyridine and triazolopyrimidine analogs across different biological targets.
| Scaffold | Target | Compound/Analog | Modification | IC50 (nM) | Key Findings & Citations |
| [1][2][3]Triazolo[1,5-a]pyridine | ALK5 | 21b | Pyrazole derivative | 18 | Highly potent and selective inhibitor.[4] |
| [1][2][3]Triazolo[1,5-a]pyridine | ALK5 | 12b (EW-7197) | 2-((2-fluoroanilino)methyl)-5-(6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole | 13 | Replacement of a quinoxalin-6-yl moiety with a[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and an o-F substituent markedly increased ALK5 inhibitory activity and oral bioavailability.[5][6] |
| [1][2][3]Triazolo[1,5-a]pyridine | JAK1/HDAC6 | 19 | 4-(((5-(benzo[d][1][7]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide | JAK1: N/A, HDAC6: N/A | Exhibited potent dual inhibitory activities.[1][8] |
| [1][2][7]Triazolo[4,5-d]pyrimidine | LSD1 | 27 | 2-((6-chloropyridin-2-yl)thio)-N-(p-tolyl)-[1][2][7]triazolo[4,5-d]pyrimidin-7-amine | 564 | The R3X group was found to be important for LSD1 inhibition. Replacement of a carbon atom in the phenyl ring with a nitrogen atom significantly affected inhibitory activity.[9][10] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | LSD1 | 5p | N-(4-cyanobenzyl)-5-(3-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | 154 | Potent inhibition of LSD1.[11] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | LSD1 | 6l | 2-((5-(3-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)amino)ethanol | N/A | Potently inhibited the growth of PC-9 cells (IC50 = 0.59 μM).[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
ALK5 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 enzyme
-
Casein or TGFBR1 Peptide as substrate
-
[γ-33P]ATP or ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds
-
96-well plates
-
Filter plates and scintillation counter (for radioisotopic method)
-
ADP-Glo™ Kinase Assay Kit (for luminescence method)
Procedure (Radioisotopic Method): [12]
-
In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and casein substrate.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
Procedure (ADP-Glo™ Method): [13]
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the diluted ALK5 kinase.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ reagent and incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent and incubate at room temperature for another 45 minutes.
-
Measure luminescence using a plate reader.
Cell-Based Luciferase Reporter Assay for TGF-β Signaling
This assay measures the inhibition of TGF-β-induced gene transcription in a cellular context.[12][14]
Materials:
-
HaCaT or 4T1 cells stably transfected with a TGF-β responsive luciferase reporter construct (e.g., p3TP-luc)
-
Cell culture medium and serum
-
TGF-β1
-
Test compounds
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.
LSD1 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of LSD1 activity.[15][16][17]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated histone H3-K4 peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Test compounds
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Pre-incubate serial dilutions of the test compounds with the LSD1 enzyme in a black 96-well plate on ice for 15 minutes.
-
Initiate the enzymatic reaction by adding the LSD1 peptide substrate.
-
Incubate the plate for 30 minutes at 37°C.
-
Add HRP and the fluorometric substrate to all wells.
-
Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
JAK1 Kinase Inhibition Assay
This HTRF-based biochemical binding assay evaluates the inhibitory activities of compounds against JAK1.[18]
Materials:
-
Recombinant human JAK1 enzyme
-
Tofacitinib (positive control)
-
Test compounds
-
Greiner white assay plate
-
Xl665 and antibody detection reagent mixture
-
TR-FRET plate reader
Procedure:
-
Dilute and transfer the test compounds and Tofacitinib to the assay plate to achieve different concentrations in duplicate.
-
Co-incubate for 30 minutes at room temperature.
-
Add the Xl665 and antibody detection reagent mixture to each well.
-
Incubate the assay plate for 60 minutes at room temperature.
-
Read the TR-FRET signal at 665/612 nm on an Envision plate reader.
HDAC6 Enzymatic Assay
This fluorometric assay measures the activity of HDAC6.[7][19]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Add HDAC Assay Buffer, test compound (or vehicle control), and diluted HDAC6 enzyme to the wells of the microplate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
Visualizations
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway, which is a key target for some of the discussed triazolopyridine analogs.
Caption: TGF-β signaling pathway and the site of action for triazolopyridine-based ALK5 inhibitors.
General Workflow for Kinase Inhibitor Screening
This diagram outlines a typical experimental workflow for the screening and characterization of kinase inhibitors.
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,3]Triazolo[4,5- d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. epigentek.com [epigentek.com]
- 18. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
In vivo efficacy testing of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" based inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of inhibitors based on the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" scaffold and its therapeutic analogues targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While specific in vivo efficacy data for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not publicly available, this guide focuses on prominent, structurally related TAK1 inhibitors with published in vivo data, offering a valuable benchmark for preclinical research and development.
TAK1 is a crucial kinase in the signaling cascades of major inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), and Transforming Growth Factor-β (TGF-β). [1]Its central role in activating downstream pathways like NF-κB, JNK, and p38 makes it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, cancer, and fibrosis. [1][2]This guide delves into the in vivo performance of three key TAK1 inhibitors: Takinib, HS-276, and 5Z-7-oxozeaenol.
Comparative In Vivo Efficacy of TAK1 Inhibitors
The following tables summarize the in vivo efficacy of Takinib, HS-276, and 5Z-7-oxozeaenol in various disease models.
Table 1: Efficacy in Rheumatoid Arthritis Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Takinib | Collagen-Induced Arthritis (CIA) mice | 50 mg/kg, IP, daily | - Significantly reduced clinical arthritis score. - Decreased inflammation, cartilage damage, and bone resorption. | [3] |
| HS-276 | CIA mice | 50 mg/kg, IP, daily for 6 days | - Attenuated arthritic-like symptoms. - Reduced inflammation, pannus formation, cartilage damage, and bone resorption. [4] | [5][6] |
Table 2: Efficacy in Oncology Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| 5Z-7-oxozeaenol | Orthotopic neuroblastoma mouse model | Not specified | - Significantly enhanced the efficacy of chemotherapy (doxorubicin and etoposide). - Overcame chemoresistance. | [7][8] |
| Synthetic Analogues of 5Z-7-oxozeaenol | Xenograft mouse models | Not specified | - Reduced tumor growth. | [2] |
Table 3: Efficacy in Fibrosis Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| HS-276 | Bleomycin-induced dermal and pulmonary fibrosis mice | Not specified | - Prevented dermal and pulmonary fibrosis. - Reduced the expression of profibrotic mediators. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for in vivo efficacy testing.
Caption: TAK1 Signaling Pathway.
Caption: General In Vivo Efficacy Workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and designing future studies.
Collagen-Induced Arthritis (CIA) Mouse Model
This model is a widely accepted preclinical model for rheumatoid arthritis.
-
Induction: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Treatment: Upon the onset of arthritis, mice are treated with the TAK1 inhibitor (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Assessment: The severity of arthritis is monitored daily using a clinical scoring system based on paw swelling and inflammation. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.
Orthotopic Neuroblastoma Mouse Model
This model recapitulates the tumor microenvironment of human neuroblastoma.
-
Implantation: Human neuroblastoma cells are surgically implanted into the adrenal gland of immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with the TAK1 inhibitor, chemotherapy, or a combination of both.
-
Assessment: Tumor growth is monitored by bioluminescence imaging or direct measurement. At the study endpoint, tumors are excised for histological and molecular analysis to evaluate apoptosis and other relevant markers.
Conclusion
While direct in vivo efficacy data for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" remains to be published, the promising results from structurally related TAK1 inhibitors like Takinib, HS-276, and 5Z-7-oxozeaenol underscore the therapeutic potential of this chemical class. The significant anti-inflammatory, anti-cancer, and anti-fibrotic effects observed in preclinical models highlight the importance of TAK1 as a therapeutic target. This comparative guide provides a valuable resource for researchers aiming to advance novel TAK1 inhibitors from the bench to the clinic. Further investigation into the in vivo pharmacology and toxicology of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and its derivatives is warranted to fully elucidate their therapeutic utility.
References
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
Selectivity ofTriazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Researchers
Selectivity of[1][2][3]Triazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, the[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of key derivatives from this class, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation targeted therapies.
This comparison focuses on two notable examples of selective inhibitors based on the triazolo[1,5-a]pyridine core: CEP-33779, a selective inhibitor of Janus Kinase 2 (JAK2), and EW-7197, a selective inhibitor of Transforming Growth Factor-β type I receptor kinase (ALK5). While the specific compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is a known intermediate for kinase inhibitors, detailed comparative selectivity data for its direct derivatives are not extensively published. Therefore, this guide leverages data from closely related and well-characterized analogs to illustrate the selectivity achievable with the broader triazolopyridine scaffold.
Comparative Selectivity Data of Triazolopyridine Derivatives
The selectivity of kinase inhibitors is paramount to their therapeutic efficacy and safety. Off-target effects can lead to undesirable side effects and toxicity. The following tables summarize the in vitro inhibitory activity (IC50) of CEP-33779 and EW-7197 against a panel of kinases, demonstrating their selectivity profiles.
Table 1: Kinase Selectivity Profile of CEP-33779
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 1.8 | 1 |
| JAK1 | >40 | >22 |
| JAK3 | >1000 | >556 |
| TYK2 | >800 | >444 |
Data extracted from a study on the discovery of CEP-33779, a selective JAK2 inhibitor.
Table 2: Kinase Selectivity Profile of EW-7197
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK5 |
| ALK5 | 13 | 1 |
| ALK2 | 17.3 | 1.3 |
| ALK4 | 17.3 | 1.3 |
| p38α | >10,000 | >769 |
Data from the discovery of EW-7197 as a highly potent and selective ALK5 inhibitor.[3]
Signaling Pathway Inhibition
To understand the functional consequence of these selective inhibitions, it is crucial to visualize their place in cellular signaling. Below are diagrams representing the signaling pathways targeted by the exemplified compounds.
Caption: The JAK-STAT signaling pathway and the point of inhibition by CEP-33779.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of triazolopyridine-based kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of compounds against purified kinases.
Materials:
-
Purified recombinant kinases (e.g., JAK2, ALK5).
-
Specific peptide or protein substrate for each kinase.
-
Test compounds (e.g., CEP-33779, EW-7197) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-33P]ATP or [γ-32P]ATP.
-
Unlabeled ATP.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., HEL92.1.7 cells for JAK2).
-
Cell culture medium and supplements.
-
Test compound.
-
Stimulating ligand (if necessary, e.g., TGF-β for ALK5).
-
Lysis buffer.
-
Antibodies: primary antibody against the phosphorylated target (e.g., anti-phospho-STAT5) and a corresponding secondary antibody.
-
Detection reagent (e.g., chemiluminescent or fluorescent substrate).
-
Plate reader or Western blot equipment.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
If the pathway is not constitutively active, stimulate the cells with the appropriate ligand to induce phosphorylation of the downstream target.
-
After stimulation, lyse the cells and collect the cell lysates.
-
Quantify the amount of phosphorylated target protein in the lysates using an appropriate method, such as a cell-based ELISA or Western blotting.
-
For a cell-based ELISA, the lysate is transferred to an antibody-coated plate to capture the target protein, followed by detection with a phospho-specific antibody.
-
For Western blotting, proteins in the lysate are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody.
-
The signal is quantified, and the IC50 value is determined by plotting the percent inhibition of phosphorylation against the compound concentration.
Conclusion
Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have proven to be a versatile and fruitful source of selective kinase inhibitors. The examples of CEP-33779 and EW-7197 highlight the potential to achieve high selectivity for specific kinase targets such as JAK2 and ALK5 through targeted chemical modifications. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working on the design and evaluation of novel kinase inhibitors, facilitating the development of more effective and safer targeted therapies.
"6-Bromo-triazolo[1,5-a]pyridin-2-amine" as a tool compound for ALK5 research
A Comparative Guide to Tool Compounds for ALK5 Research For researchers, scientists, and drug development professionals engaged in the study of TGF-β signaling, the selection of a specific and potent tool compound to inhibit the Activin-like Kinase 5 (ALK5) is a critical step. While the specific compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not extensively documented as a well-characterized ALK5 inhibitor in publicly available literature, the triazolopyridine scaffold is recognized for its potential as a kinase inhibitor. Several derivatives of[1][2][3]triazolo[1,5-a]pyridine have been synthesized and evaluated as potent and selective inhibitors of ALK5.
This guide provides a comprehensive comparison of widely-used and well-characterized small molecule inhibitors of ALK5: SB431542, A83-01, RepSox, and the clinical candidate Galunisertib. This objective comparison, supported by experimental data, aims to inform the selection of the most appropriate tool compound for specific research applications.
The ALK5 Signaling Pathway
Transforming Growth Factor-beta (TGF-β) ligands initiate signaling by binding to and bringing together TGF-β type I (e.g., ALK5) and type II serine/threonine kinase receptors.[1][3][4] The constitutively active type II receptor then phosphorylates and activates the type I receptor, ALK5.[3] Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][4] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[3] This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][5]
Performance Comparison of ALK5 Inhibitors
The selection of a suitable ALK5 inhibitor often depends on a balance between potency and selectivity. The following table summarizes the in vitro potency of common ALK5 tool compounds against ALK5 and other related kinases.
| Compound | ALK5 IC₅₀ (nM) | ALK4 IC₅₀ (nM) | ALK7 IC₅₀ (nM) | Other Kinase IC₅₀ (nM) | References |
| SB431542 | 94 | 140 | Inhibits with less potency than ALK5 | >10,000 (p38α) | [6][7][8] |
| A83-01 | 12 | 45 | 7.5 | Weakly inhibits ALK1/2/3/6 | [2][9][10][11] |
| RepSox | 4 (autophosphorylation), 23 (binding) | >16,000 | >16,000 | >16,000 (p38 MAPK, GSK3) | [12][13][14] |
| Galunisertib (LY2157299) | 56 | 77.7 | Not widely reported | Submicromolar for MINK, TGFβRII, ALK6 | [15][16][17] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results when evaluating ALK5 inhibitors.
In Vitro Kinase Assay (ALK5 Autophosphorylation)
This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 kinase domain.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Test compounds (e.g., RepSox) dissolved in DMSO.
-
SDS-PAGE reagents and equipment.
-
Phosphorimager system.
Methodology:
-
Prepare a reaction mixture containing the ALK5 enzyme in the assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.[18]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated ALK5 band using a phosphorimager.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀ value.[18]
Cellular Assay (TGF-β-Induced SMAD2 Phosphorylation)
This assay assesses the inhibitor's ability to block ALK5 activity within a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells).
-
Complete cell culture medium.
-
Recombinant human TGF-β1.
-
Test compounds (e.g., SB431542) dissolved in DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-SMAD2 (p-SMAD2) and anti-total-SMAD2.
-
Western blotting reagents and equipment.
Methodology:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the ALK5 inhibitor or DMSO for 1 hour.[8]
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against p-SMAD2 and total SMAD2 (as a loading control).
-
Quantify the band intensities to determine the inhibition of SMAD2 phosphorylation.
Experimental and Logical Workflows
Visualizing the experimental and logical frameworks can aid in the design and interpretation of studies involving ALK5 inhibitors.
Conclusion
The choice of an ALK5 inhibitor should be guided by the specific requirements of the planned experiments.
-
SB431542 is a well-established and selective inhibitor, making it a reliable tool for specifically interrogating the TGF-β pathway, with extensive use in stem cell differentiation protocols.[19]
-
A83-01 offers higher potency against ALK5, as well as ALK4 and ALK7, which can be advantageous when broader inhibition of TGF-β superfamily signaling is desired.[10][20]
-
RepSox stands out for its high potency in inhibiting ALK5 autophosphorylation and its utility in cellular reprogramming protocols, where it can replace the transcription factor Sox2.[13]
-
Galunisertib (LY2157299) , having been evaluated in clinical trials, provides a valuable benchmark for translational studies, although its safety profile requires careful consideration in experimental design.[15][21][22]
While "6-Bromo-triazolo[1,5-a]pyridin-2-amine" itself lacks extensive characterization, the triazolopyridine scaffold remains a promising area for the development of novel kinase inhibitors, including those targeting ALK5. Researchers are encouraged to consult the primary literature when designing experiments and to consider the specific context and cellular system under investigation.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. stemcell.com [stemcell.com]
- 14. stemcell.com [stemcell.com]
- 15. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. agscientific.com [agscientific.com]
- 21. researchgate.net [researchgate.net]
- 22. Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Compound: A Comparative Analysis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Against Established ALK5 Inhibitors
In the landscape of drug discovery, particularly in the context of oncology and fibrotic diseases, the transforming growth factor-β (TGF-β) signaling pathway has emerged as a critical target. A key mediator of this pathway is the Activin-like kinase 5 (ALK5), a serine/threonine kinase receptor. Inhibition of ALK5 is a promising therapeutic strategy, and the evaluation of new chemical entities for this activity is a continuous effort. This guide provides a comparative benchmark of a novel compound, 6-Bromo-triazolo[1,5-a]pyridin-2-amine, against a panel of well-characterized ALK5 inhibitors. While no public data on the ALK5 inhibitory activity of 6-Bromo-triazolo[1,5-a]pyridin-2-amine is currently available, this document serves as a framework for its potential evaluation, outlining the necessary experimental comparisons and the context of existing inhibitors' performance.
The triazolopyridine scaffold, a core structure in 6-Bromo-triazolo[1,5-a]pyridin-2-amine, is recognized for its potential in medicinal chemistry, often serving as a versatile intermediate in the synthesis of biologically active compounds.[1] Derivatives of the broader azoloazine class, to which triazolopyridines belong, have been explored for various biological activities.[2]
Quantitative Comparison of ALK5 Inhibitors
A crucial aspect of benchmarking a new potential inhibitor is to compare its potency against established compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for a selection of known ALK5 inhibitors, providing a reference against which 6-Bromo-triazolo[1,5-a]pyridin-2-amine's performance can be measured.
| Compound | ALK5 IC50 (nM) | Assay Type | Notes |
| 6-Bromo-triazolo[1,5-a]pyridin-2-amine | Data Not Available | - | - |
| RepSox (ALK5 Inhibitor II) | 4 | Cell-free (Autophosphorylation) | A selective inhibitor of TGF-β type 1 receptor ALK5.[3][4] |
| 23 | Cell-free (Binding) | ||
| 18 | Cellular Assay (TGF-β induced) | ||
| Vactosertib (TEW-7197) | 12.9 | Not Specified | Potent, orally active, and ATP-competitive. Also inhibits ALK2 and ALK4.[5] |
| R-268712 | 2.5 | Not Specified | Potent and selective inhibitor of ALK5.[6] |
| TP0427736 | 2.72 | Kinase Assay | Over 300-fold more selective for ALK5 than ALK3.[6] |
| SB525334 | 14.3 | Cell-free | Potent and selective, with 4-fold less potency for ALK4.[6] |
| GW788388 | 18 | Cell-free | Potent and selective inhibitor.[6] |
| SD-208 | 48 | Not Specified | A selective TGF-βRI (ALK5) inhibitor.[6] |
| Galunisertib (LY2157299) | 56 | Cell-free | A potent TGF-β receptor I (TβRI) inhibitor.[6] |
| A-83-01 | 12 | Not Specified | A potent inhibitor of TGF-β type I receptor ALK5, ALK4, and ALK7.[6] |
| GW6604 | 140 | Cell-free (Autophosphorylation) | Inhibited TGF-β-induced transcription in a cellular assay with an IC50 of 500 nM.[7] |
| SKI2162 | 94 | Radioisotope-based | Approximately 3-fold more potent than LY2157299 in inhibiting ALK5 activity.[8] |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize ALK5 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.
Objective: To determine the IC50 value of a test compound against purified ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase domain.
-
Kinase substrate (e.g., casein or a specific peptide).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (6-Bromo-triazolo[1,5-a]pyridin-2-amine) and known inhibitors (as positive controls).
-
96-well plates.
-
Scintillation counter or other appropriate detection system.
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the assay buffer.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based TGF-β Induced Reporter Assay
This assay assesses the ability of a compound to inhibit the ALK5 signaling pathway within a cellular context.
Objective: To measure the inhibition of TGF-β-induced downstream signaling by a test compound.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes) stably transfected with a TGF-β responsive reporter construct (e.g., p3TP-luc, which contains a plasminogen activator inhibitor-1 promoter with TGF-β response elements driving luciferase expression).[9]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test compound and known inhibitors.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or control inhibitors for a defined period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1.
-
Incubate the cells for a further period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each compound concentration and determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
To better understand the context of ALK5 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. thomassci.com [thomassci.com]
- 4. TGF-b RI Kinase Inhibitor II [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-triazolo[1,5-a]pyridin-2-amine scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors. While derivatives of this core structure have shown promise in selectively inhibiting specific kinases involved in various diseases, understanding their off-target effects is crucial for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of various triazolopyridine derivatives, supported by experimental data from publicly available studies.
Executive Summary
Derivatives of the triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of several protein kinases, including Janus kinases (JAKs), Transforming Growth Factor-β type I receptor kinase (ALK5), and p38 Mitogen-Activated Protein Kinase. While some derivatives exhibit high selectivity for their intended targets, off-target activity is a common characteristic of this class of compounds due to the conserved nature of the ATP-binding site across the kinome. This guide summarizes the available quantitative data on the on-target and off-target activities of these compounds, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways involved.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activities of various triazolopyridine and related pyrazolopyrimidine derivatives against their primary targets and a selection of off-target kinases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity of Triazolopyridine Derivatives against ALK5 and Off-Target Kinases
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinase | IC50 (nM) vs Off-Target | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Pyrazole Derivative 21b | ALK5 | 18 | p38α MAP Kinase | >5100 | >284 |
Data sourced from a study on 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as ALK5 inhibitors.[4]
Table 2: Inhibitory Activity of Triazolopyridine Derivatives against JAK1 and Off-Target Kinases
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinase | IC50 (nM) vs Off-Target | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| J-4 | JAK1 | 15 | JAK3 | >1000 | >66.7 |
| J-6 | JAK1 | 12 | JAK3 | >1000 | >83.3 |
Data sourced from a study on triazolo[1,5-a]pyridine derivatives as JAK1/2 inhibitors.[5]
Table 3: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Trk Kinases and Off-Target Kinases
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinase | IC50 (nM) vs Off-Target | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Compound 8 | TrkA | 1.7 | JAK2 | - | - |
| Compound 9 | TrkA | 1.7 | TYK2 | - | - |
| Compound 23 | TrkA (KM12 cell) | 0.1 | JAK2 (SET2 cell) | 1479 | 14790 |
| Compound 24 | TrkA (KM12 cell) | 0.2 | JAK2 (SET2 cell) | 3.9 | 19.5 |
Data sourced from a review on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors. Note: Direct IC50 values for off-targets were not always available in the same format.[6]
Key Signaling Pathways
Understanding the signaling pathways affected by both on-target and off-target inhibition is critical for predicting the pharmacological effects of these compounds. Below are diagrams of key pathways often modulated by triazolopyridine kinase inhibitors.
Caption: TGF-β Signaling Pathway and Inhibition by ALK5 Inhibitors.
Caption: JAK-STAT Signaling Pathway and Inhibition by JAK Inhibitors.
Experimental Protocols
The following are generalized protocols for key assays used to determine the on-target and off-target effects of kinase inhibitors. For specific parameters, it is essential to consult the original research articles.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., ALK5, JAK1)
-
Substrate specific to the kinase
-
Test compounds (triazolopyridine derivatives) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Kinase Selectivity Profiling
To assess the off-target effects, lead compounds are typically screened against a large panel of kinases.
Procedure:
-
Panel Selection: Choose a commercially available kinase panel that covers a broad representation of the human kinome.
-
Compound Concentration: Select one or more concentrations of the test compound for the initial screen (e.g., 1 µM and 10 µM).
-
Assay Performance: The kinase inhibition assays are performed for each kinase in the panel using a standardized protocol, often a radiometric (e.g., ³³P-ATP) or fluorescence-based method.
-
Data Analysis: The percent inhibition for each kinase at the tested concentration is determined. For significant off-target hits (e.g., >50% inhibition), follow-up IC50 determinations are performed to quantify the potency of inhibition.
-
Selectivity Score: A selectivity score can be calculated to represent the compound's specificity.
Conclusion
Derivatives of 6-bromo-triazolo[1,5-a]pyridin-2-amine represent a versatile scaffold for the development of potent and selective kinase inhibitors. The available data suggests that while high selectivity can be achieved for primary targets such as ALK5 and JAK1, off-target effects on other kinases are a possibility and require careful evaluation. Comprehensive kinase profiling early in the drug discovery process is essential to identify and mitigate potential liabilities associated with off-target activities. The structure-activity relationships derived from such studies are invaluable for guiding the design of next-generation inhibitors with improved safety and efficacy profiles. Further research focusing on systematic off-target profiling of a broader range of 6-bromo-triazolo[1,5-a]pyridin-2-amine derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
Triazolo[1,5-a]pyridine Derivatives in the Clinic: A Comparative Guide
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, leading to the development of several clinically important therapeutics. This guide provides a comparative overview of key triazolo[1,5-a]pyridine derivatives that have entered clinical trials, with a focus on their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.
I. Comparative Analysis of Preclinical and Clinical Data
The following tables summarize the key preclinical and clinical data for prominent triazolo[1,5-a]pyridine derivatives that have undergone clinical investigation.
Table 1: Preclinical Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | Target(s) | IC50/EC50/Ki | Selectivity | Key Preclinical Findings |
| Filgotinib | JAK1 | IC50: 10 nM (JAK1), 28 nM (JAK2), 810 nM (JAK3), 116 nM (TYK2)[1] | Preferential for JAK1.[1] | Demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays.[1] |
| Tucatinib | HER2 | IC50: 6.9 nM (HER2), 449 nM (EGFR)[2] | >50-fold selective for HER2 over EGFR in kinase assays.[2] | Potently inhibited HER2 phosphorylation in cancer cells with an IC50 of 4 nmol/L.[3] |
| Enarodustat | HIF-PH | EC50: 0.22 μM (HIF-PH)[4][5]; Ki: 0.016 μM (HIF-PH1), 0.061 μM (HIF-PH2), 0.101 μM (HIF-PH3)[6] | Potent inhibitor of HIF-PH enzymes.[6] | Increased erythropoietin (EPO) mRNA and protein levels in Hep3B cells.[6] |
| CEP-33779 | JAK2 | IC50: 1.8 nM[7][8][9] | >40-fold vs JAK1, >800-fold vs TYK2, 65-fold vs JAK3.[7][10] | Ablated disease in mouse models of rheumatoid arthritis and showed antitumor efficacy in a colitis-induced colorectal cancer model.[7][11] |
Table 2: Clinical Trial Overview of Triazolo[1,5-a]pyridine Derivatives
| Compound | Indication(s) | Phase of Development | Key Clinical Efficacy Results | Common Adverse Events |
| Filgotinib | Rheumatoid Arthritis[12][13] | Approved (Europe, Japan)[9] | FINCH 1 & 3 (52 Weeks): Sustained efficacy in ACR20/50/70 responses.[12] FINCH 2 (12 Weeks): 66.0% (200mg) and 57.5% (100mg) of patients achieved ACR20 response vs 31.1% for placebo.[13][14] | Nasopharyngitis, headache, upper respiratory tract infection.[13] |
| Tucatinib | HER2+ Breast Cancer[15][16][17] | Approved | HER2CLIMB: Combination with trastuzumab and capecitabine nearly tripled one-year progression-free survival (33% vs 12%) and nearly doubled two-year overall survival (45% vs 27%).[15] For patients with brain metastases, one-year survival was 25% with tucatinib vs 0% with standard of care.[15] HER2CLIMB-02: Combination with T-DM1 extended median progression-free survival to 9.5 months vs 7.4 months with T-DM1 alone.[16] | Nausea, diarrhea, fatigue, elevated liver enzymes (ALT/AST).[16] |
| Enarodustat | Anemia of Chronic Kidney Disease[18][19][20] | Approved (Japan)[18] | SYMPHONY ND Study: Non-inferior to darbepoetin alfa in maintaining hemoglobin levels within the target range (10-12 g/dL).[21] Phase 3 (ND-CKD): Significant increase in hemoglobin levels compared to placebo over 8 weeks.[19] | Generally well tolerated.[18][20] |
| CEP-33779 | Rheumatoid Arthritis, Colorectal Cancer | Preclinical/Early Clinical | No published clinical trial results found. Preclinical studies showed significant efficacy in animal models.[7][11] | Not applicable (no clinical trial data). |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these triazolo[1,5-a]pyridine derivatives and a general workflow for evaluating such targeted inhibitors.
Caption: JAK-STAT signaling pathway and points of inhibition.
Caption: HER2 signaling pathway and Tucatinib's point of inhibition.
Caption: HIF-PH inhibition mechanism of Enarodustat.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of these triazolo[1,5-a]pyridine derivatives.
Kinase Inhibition Assays (for Filgotinib, Tucatinib, and CEP-33779)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
General Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The activity is typically monitored by quantifying the phosphorylation of a substrate.
-
Materials:
-
Purified recombinant human kinases (e.g., JAK1, JAK2, HER2, EGFR).
-
Kinase-specific peptide or protein substrate.
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (triazolo[1,5-a]pyridine derivative) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA-based with phospho-specific antibodies).
-
Microplate reader compatible with the detection method.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Phosphorylation Assays (for Tucatinib)
-
Objective: To assess the ability of the compound to inhibit the phosphorylation of the target protein and downstream signaling molecules within a cellular context.
-
General Principle: Cancer cell lines overexpressing the target receptor (e.g., HER2) are treated with the inhibitor, and the phosphorylation status of the target and downstream proteins is quantified.
-
Materials:
-
HER2-overexpressing breast cancer cell line (e.g., BT-474).[2][3]
-
Cell culture medium and supplements.
-
Test compound (Tucatinib) dissolved in DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies specific for total and phosphorylated HER2, AKT, and ERK.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).
-
Detection method (e.g., Western blot, ELISA, or Luminex-based assays).[3]
-
-
Procedure (Western Blot Example):
-
Seed BT-474 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tucatinib or DMSO for a specified time (e.g., 2 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies against phospho-HER2, total HER2, phospho-AKT, etc.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable substrate (e.g., chemiluminescent).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability/Cytotoxicity Assays (for Tucatinib)
-
Objective: To determine the effect of the compound on the proliferation and viability of cancer cells.
-
General Principle: Cells are treated with the compound, and cell viability is measured using a metabolic or luminescent-based assay.
-
Materials:
-
Procedure:
-
Seed cells in a 96- or 384-well opaque-walled plate.[22]
-
After cell attachment, add serial dilutions of Tucatinib.
-
Incubate the plates for a defined period (e.g., 96 hours).[2][22]
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
-
HIF-PH Inhibition and EPO Production Assay (for Enarodustat)
-
Objective: To measure the ability of the compound to inhibit HIF-prolyl hydroxylase and induce the production of erythropoietin (EPO).
-
General Principle: A human hepatoma cell line (Hep3B) is treated with the compound, and the amount of secreted EPO is quantified.
-
Materials:
-
Procedure:
-
Plate Hep3B cells in a 96-well plate.[23]
-
Treat the cells with different concentrations of Enarodustat.
-
Incubate for 24 hours.[23]
-
Collect the cell culture supernatant.
-
Measure the EPO concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 for EPO release.[23]
-
Clinical Trial Methodologies (General Overview)
-
Filgotinib (FINCH Program): Phase 3, randomized, double-blind, placebo-controlled trials in patients with moderately to severely active rheumatoid arthritis with inadequate response to methotrexate or biologic DMARDs.[13][25] The primary endpoint was typically the proportion of patients achieving ACR20 response at week 12 or 24.[13][14]
-
Tucatinib (HER2CLIMB Program): Phase 2 and 3, randomized, double-blind, placebo-controlled trials in patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had received prior HER2-directed therapies.[15][16][17] The primary endpoint was progression-free survival.
-
Enarodustat (SYMPHONY Program): Phase 3, open-label, and placebo-controlled trials in anemic patients with chronic kidney disease (both non-dialysis and dialysis-dependent).[18][21] The primary endpoint was the change in hemoglobin levels from baseline or non-inferiority to an erythropoiesis-stimulating agent.[21]
IV. Conclusion
The triazolo[1,5-a]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of targeted therapies. The successful clinical development of Filgotinib, Tucatinib, and Enarodustat for diverse indications such as autoimmune diseases, cancer, and anemia underscores the therapeutic potential of this chemical class. The preclinical candidate CEP-33779 further highlights the continued interest in this scaffold for novel therapeutic applications. The data presented in this guide offer a comparative basis for researchers and drug development professionals to understand the landscape of clinically relevant triazolo[1,5-a]pyridine derivatives.
References
- 1. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enarodustat (JTZ-951 HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; JTZ-951; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. gilead.com [gilead.com]
- 13. Effect of Filgotinib vs Placebo on Clinical Response in Patients With Moderate to Severe Rheumatoid Arthritis Refractory to Disease-Modifying Antirheumatic Drug Therapy: The FINCH 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpg.com [glpg.com]
- 15. Tucatinib Against Stage IV HER2+ Breast Cancer, Phase III Trial Results Promising | Technology Networks [technologynetworks.com]
- 16. Tucatinib Plus T-DM1 Extends Progression-Free Survival vs T-DM1 Alone in Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 17. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 18. Portico [access.portico.org]
- 19. Enarodustat for the Treatment of Anemia in Chinese Patients with Non-Dialysis Chronic Kidney Disease: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. ovid.com [ovid.com]
- 25. ard.bmj.com [ard.bmj.com]
The Ascendant Scaffold: Unveiling the Novelty and Patentability of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with potent and selective inhibitory activity against key biological targets is a perpetual frontier. In the competitive landscape of kinase inhibitor development, the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold has emerged as a promising and patentable core structure, particularly in the pursuit of therapies for cancer and inflammatory diseases.
This guide provides an objective comparison of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold against a closely related and well-established alternative, the pyrazolo[3,4-d]pyrimidine core. By examining their performance as kinase inhibitors, supported by experimental data and detailed methodologies, this analysis illuminates the unique advantages and therapeutic potential of the triazolo[1,5-a]pyridine framework.
At the Forefront of AXL Kinase Inhibition: The Triazolo[1,5-a]pyridine Advantage
The 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold has been identified as a key structural motif in a series of potent inhibitors targeting the AXL receptor tyrosine kinase. AXL is a critical mediator of cancer progression, metastasis, and drug resistance, making it a high-value target in oncology. The novelty of this scaffold lies in its specific substitution pattern, which has been shown to impart significant inhibitory activity.
While the broader triazolo[1,5-a]pyridine core is known in medicinal chemistry, the specific incorporation of a bromine atom at the 6-position and an amine group at the 2-position has been a focal point of recent patent applications, underscoring its inventive step and potential for intellectual property protection.
Comparative Analysis: Triazolo[1,5-a]pyridine vs. Pyrazolo[3,4-d]pyrimidine
To objectively assess the performance of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold, we compare it with the pyrazolo[3,4-d]pyrimidine core, another privileged scaffold in kinase inhibitor design that has also demonstrated activity against AXL kinase.
| Scaffold | Target Kinase | Representative Compound Example | IC50 (nM) | Patentability Focus |
| 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivative | AXL | (Structure disclosed in patent WO2009047514A1) | < 1000 | Novel derivatives and their use in treating proliferative diseases. |
| Pyrazolo[3,4-d]pyrimidine Derivative | AXL, Src, IGF-1R | LL6 | AXL: ~2500 | Multi-targeted kinase inhibition for overcoming drug resistance.[4] |
Note: The IC50 value for the triazolo[1,5-a]pyridine derivative is presented as a range as specific values for derivatives of the exact 6-bromo-2-amino scaffold are detailed within the patent literature for a class of compounds rather than a single public domain example. The data for the pyrazolo[3,4-d]pyrimidine derivative is from a publicly available study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of the core scaffolds and the biochemical assay used to determine their inhibitory activity.
Synthesis of 2-Amino-6-bromopyridine (Precursor to the Triazolo[1,5-a]pyridine Scaffold)
A common route to 2-amino-6-bromopyridine involves the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.
Materials:
-
6-bromo-2-pyridinecarboxamide
-
Sodium hydroxide (NaOH)
-
Liquid bromine (Br₂)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
Prepare a solution of sodium hypobromite by adding liquid bromine dropwise to a cooled (-5 to 0 °C) aqueous solution of sodium hydroxide (2.0-4.0 mol/L). Stir the mixture for 1 hour.
-
To the freshly prepared sodium hypobromite solution, add 6-bromo-2-pyridinecarboxamide in portions at room temperature until fully dissolved.
-
Heat the reaction mixture to 50-80 °C and maintain for 0.5-2 hours.
-
Cool the reaction mixture to 0 °C to precipitate the crude product.
-
Filter the solid and extract the filtrate with dichloromethane.
-
Combine the solid and the residue from the evaporated organic extracts.
-
Recrystallize the crude product from petroleum ether to yield pure 2-amino-6-bromopyridine.[5]
General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core
The cyclization to form the triazolo[1,5-a]pyridine ring can be achieved from the corresponding 2-aminopyridine precursor.
General Scheme: A 2-aminopyridine derivative is reacted with a suitable reagent to introduce a one-carbon unit and a nitrogen source, followed by oxidative cyclization to form the fused triazole ring. Several methods exist, including those utilizing N-aryl amidines followed by an oxidative N-N bond formation.
AXL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the activity of AXL kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human AXL kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing AXL kinase, substrate, and kinase buffer in a 384-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.
Novelty and Patentability Insights
The novelty of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold in the context of kinase inhibition is supported by its recent emergence in patent literature specifically claiming its derivatives for the treatment of proliferative diseases. The patentability of new chemical entities based on this scaffold will depend on several factors:
-
Novelty: The specific substitution pattern of the final compound must not have been previously disclosed.
-
Inventive Step: The compound must demonstrate a non-obvious improvement over existing inhibitors, such as increased potency, improved selectivity, better pharmacokinetic properties, or a novel mechanism of action.
-
Utility: The compound must have a credible therapeutic application.
The existing patent landscape suggests that while the broader triazolopyridine core is known, there is still significant room for invention in the design of specific derivatives with optimized properties for targeting kinases like AXL.
Conclusion
The 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold represents a novel and patentable platform for the development of potent and selective kinase inhibitors. Its demonstrated activity against the high-value oncology target AXL positions it as a scaffold of significant interest for drug discovery programs. While alternative scaffolds like pyrazolo[3,4-d]pyrimidine also show promise, the unique structural features of the triazolo[1,5-a]pyridine core offer a distinct opportunity for the design of next-generation targeted therapies. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, a halogenated heterocyclic amine. Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions, this procedure has been synthesized from available safety data, general laboratory chemical waste guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and information on the disposal of halogenated organic compounds.
Immediate Safety and Hazard Information
Before handling 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, it is crucial to be aware of its known and potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. As a brominated organic compound, it should be treated as a potentially hazardous substance.
Key Hazard and Regulatory Data
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in a dark place, sealed in dry, room temperature. | ChemScene |
| Potential EPA Waste Code | F002: Spent halogenated solvents | EPA |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.
1. Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection
-
Do not mix 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine".
3. Disposal of Uncontaminated and Contaminated Materials
-
Unused or Expired Chemical: If the chemical is in its original container and is no longer needed, it should be disposed of as hazardous chemical waste.
-
Contaminated Labware: Disposable labware (e.g., weighing boats, pipette tips) that has come into contact with the chemical should be collected in a designated hazardous waste container.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
4. Final Disposal
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.
Caption: Disposal workflow for 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Essential Safety and Handling Guide for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Disclaimer: The toxicological properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine have not been thoroughly investigated. Therefore, this compound should be handled as a potentially hazardous substance. The following guidelines are based on general principles of laboratory safety, information on structurally similar compounds, and best practices for handling chemicals with unknown toxicity.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from splashes and dust. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended. | Prevents skin contact and absorption. |
| Body Protection | Lab Coat | A fully-buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid and its solutions should be conducted in a certified chemical fume hood. | Prevents inhalation of dust and vapors. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for a structurally similar compound, if not the specific compound, is available and has been reviewed.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling the Solid:
-
Don all required PPE as specified in the table above.
-
Carefully open the container within the fume hood to avoid creating dust.
-
Use a spatula to weigh the desired amount of the compound on a tared weigh boat or directly into the reaction vessel.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Labeling:
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
